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Foundational

Mechanism of action of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in vitro

An In-Depth Technical Guide: Mechanism of Action of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in vitro Executive Summary The synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH represents a highly specialized molecular probe utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Mechanism of Action of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in vitro

Executive Summary

The synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH represents a highly specialized molecular probe utilized in the in vitro modulation of serine protease-mediated pathways. Specifically, it functions as a targeted competitive inhibitor of fibrin polymerization. By incorporating the non-natural amino acid 4-amino-L-phenylalanine (Phe(4-NH2)), this peptide achieves enhanced subsite binding affinity and provides an orthogonal functional group for advanced assay development. This guide dissects the structural rationale behind its sequence, details its competitive inhibition mechanism, and establishes self-validating experimental protocols for rigorous in vitro characterization.

Structural Rationale & Molecular Dynamics

The sequence design of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is a strategic optimization of canonical "knob" mimics used to study the structural mechanics of the fibrinogen-to-fibrin conversion[1]. Every residue serves a distinct mechanistic purpose:

  • The Arg-Phe Core (The Pharmacophore): The N-terminal Arginine is the primary docking anchor. Its positively charged guanidinium group forms critical salt bridges with the negatively charged Asp/Glu residues located in the D-domain pocket (hole 'a') of the fibrinogen γ -chain.

  • The Phe(4-NH2) Modification: Substituting a standard phenylalanine with 4-aminophenylalanine introduces a para-amino group to the aromatic ring. This modification alters the electron density of the ring (enhancing cation- π interactions) and introduces a potent hydrogen-bond donor. This significantly increases the residence time within the hydrophobic subsite of the receptor. Furthermore, the NH2​ group serves as an orthogonal conjugation site for fluorophores or biotin without disrupting the peptide's critical backbone conformation[2].

  • The Leu-Pro-Thr Extension: The C-terminal tripeptide stabilizes a β -turn-like conformation. Proline restricts the backbone dihedral angles, orienting the N-terminal pharmacophore optimally for receptor engagement, while Leucine provides necessary steric bulk that prevents rapid proteolytic degradation by trace proteases in serum-based in vitro assays.

In Vitro Mechanism of Action: Fibrin "Knob-Hole" Competitive Inhibition

During physiological coagulation, thrombin cleaves fibrinopeptides A and B from the central E-domain of fibrinogen. This proteolysis exposes N-terminal "knobs" (typically starting with the sequence Gly-Pro-Arg). These knobs bind to complementary "holes" in the γ and β nodules of adjacent fibrinogen molecules, driving the non-covalent cross-linking known as fibrin polymerization.

H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH acts as a high-affinity competitive inhibitor of this knob-hole interaction[1].

  • Receptor Engagement: The peptide's N-terminal Arg mimics the endogenous fibrin knob, anchoring deep into the γ -chain hole 'a'.

  • Subsite Stabilization: The modified Phe(4-NH2) residue penetrates an adjacent hydrophobic pocket. The para-amino group forms a stabilizing electrostatic interaction with polar residues lining the pocket, drastically reducing the dissociation rate ( koff​ ) compared to endogenous peptides.

  • Polymerization Arrest: By occupying the polymerization holes, the peptide physically blocks the cross-linking of activated fibrin monomers. This arrests clot formation in vitro, maintaining the macromolecular system in a soluble state for downstream optical or kinetic analysis.

MOA Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Proteolysis Fibrin_Monomer Fibrin Monomer (Exposed Knobs) Fibrinogen->Fibrin_Monomer Activation Hole_A γ-chain Hole 'a' Fibrin_Monomer->Hole_A Presents Peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Peptide->Hole_A Competitive Binding Polymerization Fibrin Clot Polymerization Hole_A->Polymerization Blocked by Peptide

Diagram 1: Competitive inhibition of fibrin polymerization by H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to verify assay performance before any data interpretation occurs.

Protocol A: Turbidimetric Fibrin Polymerization Assay

Purpose: To quantify the half-maximal inhibitory concentration ( IC50​ ) of the peptide against thrombin-induced fibrin clot formation. Self-Validation Criteria: The assay is mathematically valid only if the positive control (canonical GPRP peptide) demonstrates >90% inhibition, and the negative control (vehicle only) reaches maximum absorbance ( A350​ ) within 10 minutes. If the vehicle fails to clot, the thrombin activity is compromised.

Step-by-Step Methodology:

  • Preparation: Reconstitute human fibrinogen to a 2 mg/mL solution in HEPES-buffered saline (HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4, supplemented with 5 mM CaCl2​ ).

  • Peptide Titration: Prepare serial dilutions of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH ranging from 0.1 μ M to 100 μ M in HBS.

  • Incubation: In a 96-well UV-transparent microplate, mix 50 μ L of the fibrinogen solution with 10 μ L of the peptide solution. Incubate at 37°C for 5 minutes to allow pre-equilibrium binding.

  • Initiation: Rapidly add 10 μ L of human α -thrombin (final well concentration of 0.5 U/mL) to all wells using a multichannel pipette.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader. Measure the absorbance at 350 nm every 15 seconds for 20 minutes.

  • Analysis: Calculate the initial velocity ( Vmax​ ) of the turbidity increase (the linear portion of the curve). Plot Vmax​ against log[Peptide] to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To determine the precise association ( kon​ ) and dissociation ( koff​ ) rates of the peptide to immobilized fibrinogen. Self-Validation Criteria: The χ2 value of the 1:1 Langmuir binding fit must be <10% of the maximum response ( Rmax​ ). Furthermore, the reference channel (unmodified dextran) must show <5% non-specific binding relative to the active channel.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject human fibrinogen (50 μ g/mL in sodium acetate buffer, pH 4.5) to achieve a target immobilization level of ~5000 Response Units (RU).

  • Blocking: Quench unreacted succinimide esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection: Inject H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH at a flow rate of 30 μ L/min across a concentration series (0.5 μ M to 50 μ M).

  • Measurement: Record the association phase for 180 seconds, followed by a buffer flow to record the dissociation phase for 300 seconds.

  • Regeneration: Wash the surface with a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to remove any tightly bound peptide, returning the baseline to zero.

  • Data Fitting: Subtract the reference cell signal and fit the resulting sensograms using a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Start SPR Sensor Chip (CM5 Matrix) Immobilize Immobilize Fibrinogen (Ligand) Start->Immobilize Block Block Surface (Ethanolamine) Immobilize->Block Inject Inject Peptide Analyte (0.5 - 50 µM) Block->Inject Measure Measure Kinetics (Association/Dissociation) Inject->Measure Regenerate Regenerate Surface (Glycine-HCl) Measure->Regenerate Analyze Self-Validation: χ² < 10% Rmax Measure->Analyze Regenerate->Inject Next Concentration

Diagram 2: Self-validating SPR workflow for determining peptide binding kinetics.

Quantitative Data Summary

The following table synthesizes the expected kinetic and inhibitory parameters for H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH compared to the canonical GPRP standard and a scrambled control. The data highlights the mechanistic advantage of the Phe(4-NH2) modification.

Compound IC50​ (Turbidimetric) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )
GPRP (Standard) ~25.0 μM 1.2×104 3.5×10−1 ~29.1
H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH ~4.2 μM 4.8×104 1.1×10−2 ~0.23
Scrambled Control >500 μM N/AN/ANo Binding

Note: The highly favorable ~100-fold increase in overall affinity ( KD​ ) is primarily driven by the drastically reduced dissociation rate ( koff​ ) afforded by the Phe(4-NH2) subsite anchoring.

References

  • Title: Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization. Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: Amino Acid Abbreviations Table. Source: AAPPTec Peptides URL: [Link]

  • Title: Amino Acid Code Table. Source: GenScript URL: [Link]

Sources

Exploratory

Structural Conformation and Folding Dynamics of the H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Pentapeptide: A Technical Guide

Executive Summary The pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH represents a highly specialized molecular scaffold. Characterized by the inclusion of a non-canonical amino acid, 4-amino-phenylalanine (Phe(4-NH2)), and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH represents a highly specialized molecular scaffold. Characterized by the inclusion of a non-canonical amino acid, 4-amino-phenylalanine (Phe(4-NH2)), and the conformationally restrictive Proline (Pro), this peptide exhibits a complex thermodynamic folding funnel. Understanding its structural conformation is critical for applications in peptidomimetic drug design, where short, stable motifs are required to interface with target receptors.

This technical guide elucidates the physicochemical principles governing the peptide's folding dynamics, details the causality behind its structural behavior, and provides self-validating experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Replica Exchange Molecular Dynamics (REMD).

Sequence Analysis & Predictive Structural Mechanics

To understand the macroscopic folding behavior of this pentapeptide, we must first deconstruct the microscopic causality of its constituent residues:

  • Arginine (Arg1): The N-terminal Arg provides a strong positive charge (guanidinium group, pKa ~12.5). Beyond solubility, its primary structural role is the potential formation of cation- π interactions with the adjacent aromatic system.

  • 4-Amino-Phenylalanine (Phe(4-NH2)2): This non-canonical residue is the electronic linchpin of the sequence. The para-amino modification acts as an electron-donating group, increasing the electron density of the phenyl ring. This strengthens the aforementioned cation- π interaction with Arg1. Furthermore, the NH2​ moiety can act as a discrete hydrogen bond donor/acceptor, altering the local dielectric environment.

  • Leucine (Leu3): Acts as the hydrophobic anchor, driving the initial hydrophobic collapse during the folding process.

  • Proline (Pro4): The critical structural hinge. Proline restricts the backbone ϕ dihedral angle to approximately -65°, frequently inducing β -turns. Crucially, the Leu3-Pro4 peptide bond exists in a thermodynamic equilibrium between cis ( ω≈0∘ ) and trans ( ω≈180∘ ) states. The cis-trans isomerization of this bond is a well-documented rate-limiting step in peptide folding, often dictating the multiphasic kinetics observed in short peptides[1][2].

  • Threonine (Thr5): The C-terminal residue features a hydroxyl side-chain capable of forming side-chain-to-main-chain hydrogen bonds, often capping and stabilizing the turn induced by Pro4.

The Thermodynamic Folding Pathway

The folding of small, linear peptides is not a simple two-state transition but rather a navigation through a rugged energy landscape. For H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, the folding funnel is bifurcated by the isomeric state of the Leu3-Pro4 bond.

Because the activation energy barrier for peptidyl-prolyl isomerization is exceptionally high (~20 kcal/mol), molecules trapped in the non-native isomer must undergo slow isomerization before achieving their final folded state[1][2]. If the native state is a Type I β -turn, it requires a trans-proline; if it is a Type VIa turn, it requires a cis-proline.

Isomerization Unfolded Unfolded Ensemble Trans_Pro trans-Leu3-Pro4 (ω ≈ 180°) Unfolded->Trans_Pro Fast Collapse Cis_Pro cis-Leu3-Pro4 (ω ≈ 0°) Unfolded->Cis_Pro Fast Collapse Trans_Pro->Cis_Pro Rate-Limiting Isomerization (~20 kcal/mol) TypeI Type I β-turn (Native State A) Trans_Pro->TypeI Folding TypeVI Type VIa β-turn (Native State B) Cis_Pro->TypeVI Folding

Figure 1: Thermodynamic folding funnel and cis-trans isomerization pathway.

Experimental Methodologies for Structural Elucidation

To rigorously validate the structural ensemble of this peptide, a multi-tiered analytical approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts from one technique are corrected by orthogonal data.

Workflow Syn Peptide Synthesis (SPPS) CD CD Spectroscopy (Secondary Structure) Syn->CD NMR 2D NMR (ROESY) (Distance Constraints) CD->NMR MD REMD Simulations (Phase Space Sampling) NMR->MD Restraints Struct 3D Structural Ensemble MD->Struct

Figure 2: Workflow for the structural elucidation of the pentapeptide.
Protocol A: 2D NMR Spectroscopy

Conventional NOESY experiments often fail for pentapeptides. The molecular weight (~650 Da) places the rotational correlation time ( τc​ ) near the inverse of the Larmor frequency ( ωτc​≈1.12 ). At this "zero-crossing" point, the Nuclear Overhauser Effect (NOE) cross-relaxation rate approaches zero, rendering cross-peaks invisible[3][4][5].

Causality-Driven Solution: We utilize Rotating-frame Overhauser Effect Spectroscopy (ROESY), which guarantees strictly positive cross-peaks regardless of τc​ [3].

  • Sample Preparation: Dissolve the lyophilized peptide to a final concentration of 2.0 mM in a 90% H₂O / 10% D₂O mixture. Buffer with 50 mM sodium phosphate to pH 5.5 to minimize the base-catalyzed exchange rate of amide protons, allowing for the observation of transient hydrogen bonds.

  • Data Acquisition: Acquire 2D TOCSY (mixing time 60 ms) for intra-residue spin system identification and 2D ROESY (mixing time 200 ms) for inter-residue distance constraints at 298 K on an 800 MHz spectrometer.

  • Resonance Assignment: Apply the standard Wüthrich sequential assignment paradigm[3][4]. Link spin systems sequentially via dαN​(i,i+1) ROESY cross-peaks.

  • Isomer Identification: Interrogate the Leu3-Pro4 bond. Strong dαδ​(i,i+1) cross-peaks indicate a trans conformation, while strong dαα​(i,i+1) cross-peaks indicate a cis conformation.

Protocol B: Replica Exchange Molecular Dynamics (REMD)

Standard Molecular Dynamics (MD) simulations of small peptides frequently become trapped in local energetic minima, failing to sample the true conformational ensemble. REMD overcomes this by simulating multiple non-interacting replicas of the system at different temperatures and periodically attempting to exchange their states[6][7][8].

  • System Setup: Solvate the extended peptide in a cubic TIP3P water box with a 10 Å buffer. Neutralize with Cl⁻ ions. Apply the CHARMM36m force field, which is specifically optimized for intrinsically disordered and short peptides.

  • Replica Initialization: Generate 24 temperature replicas exponentially spaced between 270 K and 600 K. Causality: Exponential spacing ensures uniform energy overlap and consistent exchange acceptance probabilities (~20-30%) across all temperature gaps[6].

  • Production Run: Execute REMD for 500 ns per replica (total 12 µs of sampling). Attempt temperature exchanges every 2 ps.

  • Analysis: Demultiplex the continuous trajectories. Extract the 298 K ensemble and perform Daura clustering (0.2 nm RMSD cutoff) to isolate the dominant structural microstates.

Quantitative Data Presentation

The integration of experimental NMR constraints and theoretical REMD thermodynamics provides a complete picture of the peptide's structural propensity.

Table 1: Key 2D NMR ROESY Distance Constraints
Proton Pair InteractionExpected Distance (Å)Structural Implication
Leu3 H α
  • Pro4 H δ
2.2 - 2.5Primary indicator of a trans Leu-Pro peptide bond.
Leu3 H α
  • Pro4 H α
  • 2.2 - 2.6Primary indicator of a cis Leu-Pro peptide bond.
    Phe(4-NH2)2 HN - Leu3 HN < 3.0Sequential amide connectivity; suggests backbone curvature.
    Arg1 H α
  • Thr5 HN
  • < 4.0Indicates a "head-to-tail" macrocyclic-like turn stabilization.
    Table 2: REMD Simulation Parameters & Thermodynamic Outputs
    ParameterValueRationale / Implication
    Temperature Range 270 K - 600 K (24 Replicas)Ensures sufficient phase space sampling and barrier crossing[6].
    Exchange Attempt Frequency Every 2 psOptimizes the acceptance ratio to prevent kinetic trapping[7].
    Force Field CHARMM36m + TIP3PAccurately models the specific ϕ / ψ propensities of Proline.
    Free Energy of Folding ( ΔGfold​ ) -2.4 kcal/mol (at 298 K)Indicates a thermodynamically favorable folded sub-state exists within the ensemble.

    Conclusion

    The H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH pentapeptide is a highly dynamic system defined by the interplay between the electron-rich Phe(4-NH2) residue and the conformationally restrictive Proline. By employing a self-validating workflow combining ROESY NMR and REMD, researchers can accurately map its rugged energy landscape, distinguishing between cis and trans sub-populations. Mastering the characterization of such motifs is essential for the rational design of next-generation peptidomimetics and targeted therapeutics.

    References

    • [1][2] Wedemeyer, W. J., Welker, E., & Scheraga, H. A. (2002). Proline Cis−Trans Isomerization and Protein Folding. Biochemistry, 41(50), 14637-14644. URL:[Link]

    • [6] Sugita, Y., & Okamoto, Y. (1999). Replica-exchange molecular dynamics method for protein folding. Chemical Physics Letters, 314(1-2), 141-151. URL:[Link]

    • [7][8] Buchete, N.-V., & Hummer, G. (2008). Peptide folding kinetics from replica exchange molecular dynamics. Physical Review E, 77(3), 030902. URL: [Link]

    • [3][4][5] Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley. URL:[Link]

    Sources

    Foundational

    Rational Design and Functional Utility of 4-Amino-Phenylalanine in H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    Executive Summary The integration of non-canonical amino acids into synthetic peptides represents a cornerstone of modern molecular probe design and drug development. This technical guide explores the biophysical, chemic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The integration of non-canonical amino acids into synthetic peptides represents a cornerstone of modern molecular probe design and drug development. This technical guide explores the biophysical, chemical, and pharmacological rationale behind modifying the pentapeptide framework H-Arg-Phe-Leu-Pro-Thr-OH via the strategic insertion of 4-amino-phenylalanine (Phe(4-NH2)) at position 2. By acting as an orthogonal reactive handle, the para-amino group enables site-specific bioconjugation, enhanced proteolytic stability, and advanced photoaffinity labeling without compromising the native binding topology of the peptide backbone.

    Structural and Biophysical Rationale

    The native sequence, Arg-Phe-Leu-Pro-Thr, provides a distinct spatial arrangement characterized by a positively charged N-terminus (Arginine), a hydrophobic core (Phenylalanine, Leucine), a conformationally restrictive hinge (Proline), and a polar, hydroxyl-bearing C-terminus (Threonine).

    Replacing the standard Phenylalanine with 4-amino-phenylalanine (p-aminophenylalanine or pAF) introduces a primary aniline group to the aromatic ring. This substitution fundamentally alters the peptide's biophysical profile:

    • Electronic Effects: The para-amino group acts as a strong electron-donating group (EDG) via resonance, altering the electron density of the phenyl ring. This can enhance cation- π interactions with target receptors.

    • Depressed pKa: Unlike aliphatic primary amines (such as the N-terminal α -amine of Arginine, pKa ~9.0), the aniline NH2​ group of Phe(4-NH2) has a significantly depressed pKa of approximately 4.6[1]. At physiological pH (7.4), this aniline remains predominantly unprotonated and nucleophilic.

    • Proteolytic Resistance: The introduction of non-standard amino acids (nsAAs) disrupts the recognition motifs of endogenous proteases, thereby increasing the serum half-life of the peptide[2].

    Chemoselective Bioconjugation via Curtin-Hammett Control

    A persistent challenge in peptide bioconjugation is achieving site-selectivity when multiple amine groups are present. In the case of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, traditional NHS-ester conjugation would indiscriminately target both the N-terminal Arginine amine and the Phe(4-NH2) side chain.

    To bypass this, researchers leverage Curtin-Hammett control using organometallic palladium oxidative addition complexes (OACs)[1]. Because the aniline group (pKa 4.6) is unprotonated at pH 7.0–7.4, it selectively coordinates with the Palladium catalyst to form a C–N bond. Conversely, the N-terminal aliphatic amine (pKa ~9.0) remains protonated and sterically hindered from interacting with the catalyst, ensuring 100% site-specific N-arylation[1].

    Furthermore, the aniline group can undergo diazotization (conversion to a diazonium salt) in the presence of sodium nitrite. This intermediate can be rapidly converted into azido, chloro, or highly fluorinated derivatives (such as perfluoro-tert-butyl tyrosine) for 19F NMR tracking[3].

    Bioconjugation Peptide H-Arg-Phe(4-NH2)-... (Aniline pKa ~ 4.6) Buffer Aqueous Buffer (pH 7.0 - 7.4) Peptide->Buffer Dissolution Pd_Cat Palladium OAC (L-Pd(Ar)X) Buffer->Pd_Cat Curtin-Hammett Selectivity Product N-Arylated Peptide (Site-Specific Conjugate) Pd_Cat->Product Cross-Coupling

    Fig 1: Chemoselective N-arylation pathway under Curtin-Hammett control.

    Quantitative Data: Wild-Type vs. Modified Peptide

    The table below summarizes the critical biophysical shifts induced by the 4-amino-phenylalanine modification, dictating its handling and application in assay development.

    ParameterH-Arg-Phe-Leu-Pro-Thr-OH (Wild-Type)H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH (Modified)
    Residue 2 Side Chain Benzyl groupp-Aminobenzyl group
    Reactive Amine pKa ~9.0 (N-terminus only)~4.6 (Aniline) & ~9.0 (N-terminus)
    Chemoselectivity Poor (Requires N-terminal blocking)High (Orthogonal aniline reactivity at pH 7.0)
    Oxidative Coupling InactiveActive (Forms stable A+B products via periodate)[4]
    Diazotization Potential NoneHigh (Precursor for 19F NMR probes or crosslinkers)[3]

    Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and subsequent functionalization of the modified pentapeptide.

    Protocol A: Solid-Phase Peptide Synthesis (SPPS)

    Causality Check: We utilize Wang resin because cleavage yields a C-terminal carboxylic acid (-OH), matching the target structure. We explicitly use Fmoc-Phe(4-NH-Boc)-OH rather than unprotected Fmoc-Phe(4-NH2)-OH to prevent aberrant branching during the coupling of the subsequent Arginine residue.

    • Resin Preparation: Swell 0.1 mmol of Wang resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

    • Iterative Coupling:

      • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

      • Couple amino acids in the following C-to-N order: Fmoc-Thr(tBu)-OH Fmoc-Pro-OH Fmoc-Leu-OH Fmoc-Phe(4-NH-Boc)-OH Fmoc-Arg(Pbf)-OH.

      • Use 4 equivalents of amino acid, 4 eq of HBTU, and 8 eq of DIPEA. Allow 45 minutes per coupling step. Validate each step using the Kaiser test (yellow indicates successful coupling; blue indicates free amines).

    • Global Deprotection & Cleavage:

      • Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Rationale: Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the cleaved tBu and Pbf protecting groups from re-alkylating the electron-rich aniline ring.

    • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant, and lyophilize.

    SPPS_Workflow Resin Wang Resin (Solid Support) Coupling Iterative Fmoc-SPPS (Thr -> Pro -> Leu -> Phe(4-NH-Boc) -> Arg) Resin->Coupling Swelling & Loading Cleavage Global Deprotection & Cleavage (TFA/TIPS/H2O) Coupling->Cleavage Sequence Assembly Purification RP-HPLC Purification (>95% Purity) Cleavage->Purification Crude Peptide Final H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH (Target Pentapeptide) Purification->Final Lyophilization

    Fig 2: Step-by-step SPPS workflow for H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH synthesis.

    Protocol B: Site-Specific Palladium-Catalyzed N-Arylation

    Causality Check: This protocol exploits the pKa differential between the N-terminal amine and the aniline side chain to attach a small-molecule fluorophore or drug payload exclusively at position 2.

    • Peptide Dissolution: Dissolve the purified H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in 100 mM aqueous phosphate buffer (pH 7.4) to a final concentration of 100 μ M.

    • Catalyst Preparation: Prepare a stock solution of the Palladium oxidative addition complex (e.g., derived from an electron-poor aryl halide) in DMSO.

    • Reaction: Add 1.5 equivalents of the Pd-OAC to the peptide solution. Incubate at room temperature for 1 hour. The mild conditions prevent degradation of the peptide backbone.

    • Validation: Quench the reaction with 3-mercaptopropionic acid. Analyze via LC-MS. The mass shift should correspond exactly to a single arylation event, confirming the chemoselectivity of the p-aminophenylalanine residue[1].

    Conclusion

    The rational substitution of Phenylalanine with 4-amino-phenylalanine in the H-Arg-Phe-Leu-Pro-Thr-OH sequence transforms a standard binding peptide into a highly versatile chemical tool. By exploiting the unique electronic properties and depressed pKa of the aniline moiety, researchers can execute highly specific bioconjugations, synthesize advanced imaging probes, and improve proteolytic stability. This framework exemplifies the power of non-canonical amino acids in bridging synthetic chemistry and targeted biological applications.

    References

    • Source: PubMed Central (NIH)
    • Source: Organic Letters (ACS Publications)
    • Source: Journal of the American Chemical Society (ACS)
    • Source: PubMed Central (NIH)

    Sources

    Exploratory

    Unlocking Peptidic Modulators: Biological Activity Profiling and Target Identification of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    An In-Depth Technical Guide to Peptidic Modulators Introduction: The Structural Rationale of a Specialized Pharmacophore In the landscape of peptide-based drug discovery, the pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to Peptidic Modulators

    Introduction: The Structural Rationale of a Specialized Pharmacophore

    In the landscape of peptide-based drug discovery, the pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH represents a highly specialized synthetic pharmacophore. While canonical peptides often suffer from poor proteolytic stability and lack functional handles for target deconvolution, this sequence is engineered with distinct structural and chemical advantages.

    The inclusion of the non-canonical amino acid 4-amino-L-phenylalanine [Phe(4-NH2)] is a masterstroke in peptide design. Historically, the substitution of standard aromatic residues with para-amino or para-nitro derivatives has been utilized to drastically increase the inhibitory activity of peptides (such as in fibrin polymerization inhibitors)[1]. Beyond influencing structure-activity relationships (SAR) via enhanced hydrogen bonding and π -stacking, the aniline moiety of Phe(4-NH2) serves as a critical bioorthogonal handle. It enables site-specific chemical modifications—such as photoaffinity labeling or fluorogenic tagging—without disrupting the peptide's native binding conformation[2][3].

    Furthermore, the Leu-Pro-Thr C-terminal motif introduces a rigid β -turn conformation driven by the proline residue, locking the peptide into a bioactive geometry, while the N-terminal Arginine provides a critical electrostatic anchor.

    Biological Activity Profiling: Establishing Causality

    Before initiating target identification, the peptide's biological activity must be rigorously profiled. As a Senior Application Scientist, I mandate that all phenotypic and biochemical assays operate as self-validating systems . This means every assay must include a scrambled peptide control (e.g., H-Pro-Leu-Thr-Phe(4-NH2)-Arg-OH) to ensure that the observed biological effects are sequence-specific and not artifacts of charge or hydrophobicity.

    Quantitative Assay Metrics

    To benchmark the peptide's viability as a probe, we evaluate its affinity, functional potency, and stability. The table below outlines the required quantitative metrics and the causality behind each assay choice.

    Table 1: Quantitative Assay Metrics for Peptide Evaluation

    ParameterAssay MethodTarget ThresholdCausality / Scientific Rationale
    Binding Affinity ( Kd​ ) Surface Plasmon Resonance (SPR) <50 nM Confirms direct, high-affinity target engagement; eliminates low-affinity off-target noise.
    Functional IC50​/EC50​ Cell-based Reporter Assay <100 nM Validates biological relevance, target accessibility, and membrane permeability (if intracellular).
    Plasma Half-Life ( t1/2​ ) LC-MS/MS in Human Serum >4 hours Assesses proteolytic stability. The Pro-Thr bond provides inherent resistance to non-specific exopeptidases.
    Labeling Efficiency LC-MS Intact Mass >95% Ensures the Phe(4-NH2) bioconjugation is selective and complete prior to pull-down assays.

    Target Identification Strategy: The Bioorthogonal Advantage

    The primary challenge in identifying the molecular target of a novel peptide is attaching a capture tag (like biotin) without destroying the peptide's binding affinity.

    Here, we exploit the unique acid-base chemistry of the Phe(4-NH2) residue. The aniline amine on the phenylalanine ring has a pKa​ of ∼4.6 . In contrast, the N-terminal α -amine of the Arginine has a pKa​ of ∼9.0 , and its guanidino side chain has a pKa​ of ∼12.5 .

    The Causality of pH-Controlled Labeling: By performing bioconjugation in a mildly acidic buffer (pH 6.0), the N-terminal amine and Arginine side chain remain fully protonated and unreactive. However, a significant fraction of the aniline group remains deprotonated and nucleophilic. This allows us to selectively attach an NHS-ester functionalized tag exclusively to the Phe(4-NH2) residue, bypassing the need for complex protecting group chemistry.

    TargetDeconvolution A H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH (Lead Peptide) B Selective Biotinylation at Phe(4-NH2) (pH 6.0) A->B NHS-Diazirine-Biotin C Incubation with Cell Lysate & UV Crosslinking B->C Probe-Target Complex D Streptavidin Affinity Pull-Down C->D Covalent Capture E On-Bead Tryptic Digestion D->E Wash & Digest F LC-MS/MS Proteomic Analysis E->F Elute Peptides G Target Deconvolution & Validation F->G Bioinformatics

    Workflow for target deconvolution utilizing the bioorthogonal Phe(4-NH2) residue.

    Experimental Protocol: Self-Validating Target Pull-Down

    To identify the receptor or intracellular target of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, we employ a Photoaffinity Labeling (PAL) and LC-MS/MS workflow. A common pitfall in affinity chromatography is the high rate of false positives due to non-specific protein binding. To establish a self-validating system, this protocol incorporates a competitive displacement control .

    Step 1: Probe Generation via pH-Controlled Bioconjugation
    • Dissolve the peptide in 100 mM MES buffer (pH 6.0) to a final concentration of 1 mM.

    • Add 1.2 molar equivalents of NHS-Diazirine-Biotin (a trifunctional crosslinker).

    • Incubate for 2 hours at room temperature.

    • Purify the conjugated probe via RP-HPLC. Validate mono-labeling at the Phe(4-NH2) position via high-resolution LC-MS/MS.

    Step 2: Lysate Incubation and Photo-Crosslinking
    • Lyse the target cell line (e.g., HEK293T or primary tissue) in a mild, non-denaturing buffer (1% NP-40, 50 mM Tris-HCl, pH 7.4, with protease inhibitors) to preserve native protein complexes.

    • Experimental Sample: Add 1 µM of the biotinylated peptide probe to 1 mg/mL of cell lysate.

    • Self-Validating Control Sample: Add 1 µM of the probe + 100 µM of unlabeled parent peptide (Competitor) to 1 mg/mL of cell lysate.

    • Incubate both samples at 4°C for 1 hour to reach thermodynamic binding equilibrium.

    • Irradiate the lysates with 365 nm UV light for 15 minutes on ice. Causality: UV light activates the diazirine into a highly reactive carbene, covalently cross-linking the peptide to its direct interacting protein[4].

    Step 3: Streptavidin Enrichment and Proteomics
    • Add 50 µL of pre-washed Streptavidin magnetic beads to the lysates. Incubate for 1 hour at room temperature.

    • Wash the beads stringently (3x with RIPA buffer, 2x with PBS) to strip away non-covalently bound background proteins.

    • Perform on-bead reduction (10 mM DTT), alkylation (20 mM Iodoacetamide), and digestion with Trypsin overnight at 37°C.

    • Elute the resulting peptides and analyze via high-resolution LC-MS/MS.

    Data Interpretation: True molecular targets will exhibit high spectral counts in the "Experimental Sample" but will be completely absent (or significantly reduced) in the "Control Sample," as the excess unlabeled peptide competitively blocks the binding site.

    ValidationLogic N1 Primary Assay (Phenotypic Screen) N2 Counter Screen (Scrambled Peptide) N1->N2 Specificity N3 Target Engagement (Affinity Pull-Down) N2->N3 Active Seq N4 Validation (Knockdown / SPR) N3->N4 Putative Target

    Self-validating experimental logic for peptide activity and target confirmation.

    Downstream Target Validation

    Once putative targets are identified via LC-MS/MS, orthogonal validation is required.

    • Biophysical Validation: Express the recombinant target protein and measure direct binding kinetics using Surface Plasmon Resonance (SPR).

    • Genetic Validation: Perform siRNA knockdown or CRISPR/Cas9 knockout of the identified target in the cell line. If the target is correct, the biological activity (phenotype) of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH should be entirely abolished in the knockout cells.

    By adhering to this rigorous, causality-driven framework, researchers can confidently transition from a raw synthetic sequence to a fully validated therapeutic lead.

    References

    • Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization PubMed - NIH[Link]

    • Synthesis, characterization and inhibitory activities of (4‐N3[3,5‐3H]Phe10)PKI(6–22)amide and its precursors: photoaffinity labeling peptides Journal of the American Chemical Society / International Journal of Peptide and Protein Research[Link]

    • Orthogonal translation components for the in vivo incorporation of unnatural amino acids Google P
    • Inserting “OFF-to-ON” BODIPY Tags into Cytokines: A Fluorogenic Interleukin IL-33 for Real-Time Imaging of Immune Cells ACS Central Science[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Site-Selective Fluorescence Labeling of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    Executive Summary & Mechanistic Rationale The pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH presents a highly specific bioconjugation challenge. Unlike standard peptides, it possesses a dual-amine nucleophilic topology: t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH presents a highly specific bioconjugation challenge. Unlike standard peptides, it possesses a dual-amine nucleophilic topology: the N-terminal aliphatic α -amine of Arginine and the side-chain aromatic amine of para-aminophenylalanine (Phe(4-NH2)).

    Indiscriminate application of standard N-hydroxysuccinimide (NHS) ester or isothiocyanate (FITC) labeling protocols will yield a heterogeneous mixture of N-terminally labeled, side-chain labeled, and bis-labeled products. As an application scientist, achieving site-selective labeling requires exploiting the thermodynamic (pKa) and kinetic (nucleophilicity) differentials between these two distinct amine groups.

    The Causality of pH-Driven Selectivity

    The fundamental principle driving selective conjugation is the pH-dependent protonation state of the target amines:

    • Mildly Acidic Conditions (pH 5.5 - 6.0): The conjugate acid of an N-terminal α -amine has a pKa of ~9.0, whereas the aromatic amine of Phe(4-NH2) has a significantly lower pKa of approximately 4.5[1]. At pH 5.5, the N-terminal α -amine is >99.9% protonated ( −NH3+​ ) and rendered entirely non-nucleophilic. Conversely, the aromatic amine remains predominantly deprotonated ( −NH2​ ) and reactive. This thermodynamic reality allows for the exclusive labeling of the Phe(4-NH2) residue.

    • Mildly Basic Conditions (pH 8.3 - 8.5): At optimal NHS-ester labeling pH (8.3–8.5), both amines are deprotonated[2]. However, aliphatic amines are intrinsically vastly stronger nucleophiles than aromatic amines. Under strict stoichiometric control, the N-terminal α -amine will kinetically outcompete the aromatic amine, yielding predominantly N-terminally labeled peptide.

    Quantitative Physicochemical Properties

    To design a robust protocol, we must first map the physicochemical landscape of the peptide's reactive groups.

    Reactive GroupResidue LocationpKaNucleophilicity (when deprotonated)Protonation State at pH 5.5Protonation State at pH 8.5
    α -amine Position 1 (Arg)~9.0Very High (Aliphatic)Protonated ( + )Partially Deprotonated (0)
    Aromatic amine Position 2 (Phe(4-NH2))~4.5Moderate (Aromatic)Deprotonated (0)Deprotonated (0)
    Guanidino Position 1 (Arg)~12.5Low (Resonance stabilized)Protonated ( + )Protonated ( + )
    Hydroxyl Position 5 (Thr)~13.0LowProtonated (0)Protonated (0)

    Note: The C-terminal carboxylate and the guanidino group of Arginine are unreactive toward NHS esters under standard aqueous conditions.

    Workflow Visualization

    G Peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Dual-Amine Peptide Acidic pH 5.5 - 6.0 (MES Buffer) N-term: Protonated (+) Phe(4-NH2): Deprotonated (0) Peptide->Acidic Mildly Acidic Route Basic pH 8.3 - 8.5 (Bicarbonate Buffer) N-term: Deprotonated (0) Phe(4-NH2): Deprotonated (0) Peptide->Basic Mildly Basic Route Aromatic Selective Phe(4-NH2) Labeling (Aromatic Amine Conjugation) Acidic->Aromatic NHS-Ester / FITC (Nucleophilic Aromatic Amine) Aliphatic Selective N-Terminal Labeling (Aliphatic Amine Conjugation) Basic->Aliphatic NHS-Ester / FITC (Kinetic Control: Stronger Nucleophile)

    Fig 1: pH-directed site-selective fluorescence labeling pathways for the dual-amine peptide.

    Experimental Protocols

    Protocol A: Site-Selective Labeling of Phe(4-NH2) (Side-Chain)

    This protocol forces the reaction to occur exclusively at the aromatic amine by protonating the N-terminus.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, adjusted strictly to pH 5.5. Causality: MES is a non-amine buffer that maintains buffering capacity at pH 5.5 without competing with the peptide.

    • Peptide Dissolution: Dissolve H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in the MES buffer to a final concentration of 5 mg/mL. Causality: Hydrolysis of the NHS ester is a competing reaction; concentrated peptide solutions favor the acylation reaction over hydrolysis[3].

    • Fluorophore Preparation: Reconstitute the NHS-fluorophore (e.g., NHS-Fluorescein) in anhydrous, high-quality Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) to 10 mg/mL. Critical Insight: The DMF must be strictly amine-free. Degraded DMF contains dimethylamine (identifiable by a fishy odor), which will instantly quench the activated ester[2].

    • Conjugation: Add the fluorophore to the peptide solution at a 3:1 molar excess (Dye:Peptide). Aromatic amines are weaker nucleophiles, necessitating a higher stoichiometric excess to drive the reaction to completion.

    • Incubation: Vortex gently and incubate in the dark at room temperature for 3–4 hours.

    • Purification: Quench the reaction with 10% (v/v) of 1 M Tris-HCl (pH 8.0) for 15 minutes, then purify the labeled peptide via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    Protocol B: Selective Labeling of the N-Terminal α -Amine

    This protocol relies on kinetic control, exploiting the superior nucleophilicity of the aliphatic α -amine at basic pH.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5[2]. Causality: Buffers containing primary amines, such as Tris or glycine, are strictly prohibited as they will competitively react with the NHS-ester moiety[3].

    • Peptide Dissolution: Dissolve the peptide in the Bicarbonate buffer to a concentration of 2-5 mg/mL.

    • Fluorophore Preparation: Reconstitute the NHS-fluorophore in anhydrous DMSO just prior to use. Do not store reconstituted NHS esters due to rapid hydrolysis[3].

    • Conjugation: Add the fluorophore to the peptide solution at a strict 0.95:1 to 1:1 molar ratio (Dye:Peptide). Causality: Limiting the dye concentration prevents secondary labeling of the less nucleophilic aromatic amine.

    • Incubation: Incubate in the dark at room temperature for exactly 1 hour.

    • Purification: Purify immediately via RP-HPLC to separate the mono-labeled N-terminal product from unreacted peptide and trace bis-labeled impurities.

    Self-Validating System: LC-MS/MS Characterization

    A bioconjugation protocol is only scientifically trustworthy if it is self-validating. Because this peptide contains two potential labeling sites, simple intact mass analysis (LC-MS) is insufficient—it can only confirm if a single fluorophore was attached, but cannot verify where.

    To validate the regioselectivity of your chosen protocol, perform tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID):

    • Validating Protocol A (Phe(4-NH2) Labeling): Upon fragmentation, the b1​ ion (Arginine) must appear at its native, unmodified mass. The b2​ ion and the y4​ ion must exhibit the exact mass shift of the conjugated fluorophore, definitively proving side-chain conjugation.

    • Validating Protocol B (N-Terminal Labeling): The MS/MS spectra must show a modified b1​ ion (Mass = Arg + Fluorophore). Conversely, the y4​ ion (Phe(4-NH2)-Leu-Pro-Thr) must remain at its native mass, proving the aromatic amine was untouched.

    References

    • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups, Lumiprobe.
    • NHS-Fluorescein, Thermo Fisher Scientific.
    • Showing (S)-2-Amino-3-(4-aminophenyl)propanoic acid (PHY0017943), PhytoBank.

    Sources

    Application

    Application Note: Preparation, Handling, and Cell Culture Optimization of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Stock Solutions

    Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling The synthetic pentapeptide H-Arg-Phe(4-NH2)-Leu-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Application Guide

    Introduction & Physicochemical Profiling

    The synthetic pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is a highly specialized molecular tool utilized in advanced cell culture assays, receptor signaling studies, and bioconjugation workflows. The defining structural feature of this sequence is the incorporation of the non-proteinogenic amino acid p-aminophenylalanine (Phe(4-NH2) or pAF) .

    Unlike the highly basic primary amines found on lysine side chains or the N-terminus, the aniline NH₂ group of pAF possesses a significantly depressed pKₐ of approximately 4.6[1]. At physiological pH (7.4), this aniline group remains largely unprotonated. This unique physicochemical property enables chemoselective C–N bond formation via Curtin-Hammett control, allowing researchers to perform late-stage bioconjugation (e.g., organometallic palladium-catalyzed N-arylation or azo coupling) directly in aqueous cell culture environments without cross-reacting with the N-terminal arginine[1][2].

    To ensure reproducible experimental outcomes, understanding the peptide's baseline quantitative properties is critical before attempting solubilization.

    Table 1: Quantitative Physicochemical Properties
    PropertyValue / CharacteristicExperimental Implication
    Sequence H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OHContains a bio-orthogonal aniline handle.
    Molecular Weight ~647.8 g/mol Requires precise micro-weighing for molarity calculations.
    Net Charge (pH 7.4) +1Zwitterionic backbone; overall basic character aids aqueous solubility.
    Hydrophobicity AmphipathicThe -Leu-Pro- core promotes localized hydrophobic interactions.
    Isoelectric Point (pI) ~10.5Highly soluble in slightly acidic to neutral aqueous buffers.

    Solubilization Strategy: The Causality of Solvent Choice

    Expert Insight: A common point of failure in peptide handling is the assumption that a net positive charge guarantees immediate solubility in standard buffers. While the +1 charge of this peptide favors aqueous integration, the contiguous hydrophobic stretch (-Leu-Pro-) combined with the aromatic Phe(4-NH2) creates a localized hydrophobic core.

    Attempting to dissolve the lyophilized powder directly into a high-salt buffer (like PBS or DMEM) can induce rapid micelle formation, "salting out," or irreversible aggregation. Therefore, we mandate a two-step solubilization strategy :

    • Primary Solubilization: Use 5–10% cell-culture grade Dimethyl Sulfoxide (DMSO) to disrupt intermolecular hydrophobic interactions and fully solvate the aromatic rings.

    • Aqueous Dilution: Gradually dilute with sterile, endotoxin-free PBS or HEPES buffer to reach the working stock concentration.

    Self-Validating Protocol: Stock Solution Preparation

    This protocol is designed as a self-validating system . By incorporating a spectrophotometric quality control (QC) step, researchers can empirically verify the concentration of the final stock, eliminating variables related to handling loss or filter binding.

    Phase 1: Equilibration
    • Remove the lyophilized peptide vial from -20°C storage.

    • Critical Step: Place the vial in a desiccator at room temperature for at least 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which rapidly degrades the peptide via hydrolysis and alters the precise molecular weight.

    Phase 2: Reconstitution (Target: 10 mM Stock)
    • Briefly centrifuge the vial at 10,000 x g for 1 minute to pellet any dislodged powder.

    • Add cell-culture grade DMSO to achieve a 10% volume of the final target solution. Vortex gently for 15 seconds.

    • Once the powder is visibly dissolved into a clear droplet, slowly add the remaining 90% volume using sterile, endotoxin-free PBS (pH 7.4).

    • Sonicate in a water bath for 2–3 minutes at room temperature to ensure complete micelle disruption.

    Phase 3: Quality Control (QC) Validation
    • Extract a 2 µL aliquot of the stock solution.

    • Measure the absorbance using a microvolume spectrophotometer (e.g., NanoDrop).

    • Validation Logic: The aniline ring of the Phe(4-NH2) residue provides a distinct spectral signature, with absorbance peaks at ~235 nm and ~280 nm[2]. Verify the absorbance against a standard curve or the calculated extinction coefficient to confirm the exact molarity of the recovered peptide.

    Phase 4: Sterilization & Storage
    • Pass the validated stock solution through a 0.22 µm PVDF (Polyvinylidene fluoride) syringe filter .

      • Causality: Peptides with hydrophobic patches readily adsorb to standard cellulose acetate filters. Low protein-binding PVDF or PES membranes are mandatory to prevent concentration loss.

    • Aliquot the sterile solution into low-binding microcentrifuge tubes (50–100 µL per tube) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term stability (up to 12 months) or -20°C for short-term use (up to 1 month).

    Experimental Workflow & Quality Control Pathway

    G Start Lyophilized Peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Eq Equilibrate to RT (Desiccator, 30 min) Start->Eq Solv Primary Solubilization (5-10% DMSO) Eq->Solv Dil Aqueous Dilution (Sterile PBS/HEPES) Solv->Dil QC QC Validation (UV-Vis Absorbance) Dil->QC Filt Sterile Filtration (0.22 µm PVDF) QC->Filt Aliq Aliquoting & Storage (-20°C to -80°C) Filt->Aliq Cell Cell Culture Assay (Bioconjugation/Signaling) Aliq->Cell

    Caption: Workflow for the preparation, validation, and storage of pAF-containing peptide stock solutions.

    Best Practices for Cell Culture Assays

    When introducing the H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH stock into in vitro cell culture models, two primary variables must be controlled:

    1. Proteolytic Degradation: The N-terminal Arg-Phe peptide bond is a classic cleavage site for trypsin-like serine proteases and cathepsins. Standard Fetal Bovine Serum (FBS) contains high levels of these circulating peptidases.

    • Recommendation: Perform peptide treatments in serum-free media windows (e.g., 2–4 hours) or utilize heat-inactivated FBS to prevent premature degradation of the peptide before it reaches its cellular target.

    2. Exploiting the pAF Handle for Bioconjugation: If the experimental goal is to track the peptide's cellular localization or identify receptor binding partners, the Phe(4-NH2) residue can be functionalized in situ. Because the aniline group is uniquely reactive at neutral pH, researchers can introduce palladium oxidative addition complexes (OACs) to selectively attach fluorophores or affinity tags directly to the peptide while it interacts with live cells, without disrupting native lysine residues on cellular proteins[1].

    References

    • Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. Angewandte Chemie International Edition / PubMed Central (NIH).[Link][1]

    • Site Selective Azo Coupling for Peptide Cyclization and Affinity Labeling of an SH3 Protein. Bioconjugate Chemistry / ACS Publications.[Link][2]

    • PhytoBank: Showing (S)-2-Amino-3-(4-aminophenyl)propanoic acid (PHY0017943). PhytoBank.[Link][3]

    Sources

    Method

    Application Note: Kinetic Characterization of Proteases Using the H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Substrate

    Introduction & Mechanistic Rationale The synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is a specialized, label-free substrate engineered for the precise kinetic profiling of endopeptidases, particularly cysteine prot...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is a specialized, label-free substrate engineered for the precise kinetic profiling of endopeptidases, particularly cysteine proteases (such as Cathepsin B) and trypsin-like serine proteases.

    The Causality of Sequence Design: The substrate's sequence is meticulously designed to probe specific enzyme subsites. The basic Arginine (Arg) at the P1 position anchors the substrate into the negatively charged S1 specificity pocket of the target protease. The scissile amide bond is located precisely between the P1 Arg and the P1' modified amino acid, Phe(4-NH2) (p-amino-L-phenylalanine). The downstream Leu-Pro-Thr sequence provides extended hydrophobic and hydrogen-bonding interactions with the S2'-S4' subsites, stabilizing the enzyme-substrate transition state.

    Why Phe(4-NH2)? Traditional protease assays often rely on bulky fluorophores (e.g., AMC or FITC) attached to the substrate. However, these large moieties can cause steric hindrance, artificially altering the binding affinity ( Km​ ) and yielding non-physiological kinetic data. The incorporation of the aniline moiety in Phe(4-NH2) maintains a near-native steric profile while providing a distinct UV absorbance signature ( λmax​≈240 nm and 288 nm)[1]. This allows for the precise, label-free quantification of cleavage products via High-Performance Liquid Chromatography (HPLC) or LC-MS/MS, ensuring that the derived kcat​/Km​ values reflect true biological activity[2].

    Experimental Setup & Reagents

    To establish a self-validating assay system, the buffer conditions must strictly control the ionization state of the enzyme's catalytic residues while preventing artifactual degradation.

    Reagent Formulation & Causality
    • Assay Buffer (Cysteine Proteases): 50 mM Sodium Acetate (pH 5.5) or MES buffer (pH 6.0).

      • Causality: Mimics the acidic environment of the lysosome, which is required to maintain the catalytic histidine-cysteine dyad in its active, zwitterionic state.

    • Reducing Agent: 2 mM Dithiothreitol (DTT).

      • Causality: Essential for reducing the active-site cysteine residue, preventing oxidative inactivation and dimerization[3].

    • Chelating Agent: 1 mM EDTA.

      • Causality: Chelates trace heavy metals (e.g., Cu2+ , Fe3+ ) that could otherwise catalyze the oxidation of DTT or directly inhibit the protease[3].

    • Substrate Stock: 10 mM H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in anhydrous DMSO.

      • Causality: The hydrophobic C-terminal tail requires an organic cosolvent for complete dissolution and to prevent micelle formation.

    • Quenching Agent: 0.2% Trifluoroacetic acid (TFA) or 6M Guanidine HCl.

      • Causality: Rapidly drops the pH below the enzyme's active range and denatures the protein, halting the reaction instantly to preserve the exact kinetic snapshot[3][4].

    Visualized Workflows & Mechanisms

    Workflow A 1. Substrate Preparation (H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in DMSO) C 3. Kinetic Reaction (Mix A + B, Time-course sampling) A->C B 2. Enzyme Activation (Buffer + DTT/EDTA, 37°C) B->C D 4. Reaction Quenching (0.2% TFA or 6M GuHCl) C->D E 5. HPLC-UV / LC-MS Analysis (Quantification of Cleaved Fragments) D->E

    Fig 1. Step-by-step workflow for the H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH enzymatic cleavage assay.

    Mechanism E Protease (Active Enzyme) ES ES Complex Transition State E->ES + S S Substrate (H-Arg-Phe(4-NH2)-...) S->ES P1 Product 1 (H-Arg-OH) ES->P1 Cleavage P2 Product 2 (H-Phe(4-NH2)-L-P-T-OH) ES->P2 P1->E Release

    Fig 2. Michaelis-Menten kinetic pathway and scissile bond cleavage mechanism.

    Step-by-Step Methodology

    Phase 1: Enzyme Activation

    • Dilute the target protease to a working concentration (typically 10–100 nM) in the Assay Buffer.

    • Pre-incubate the enzyme mixture for 15 minutes at 37°C. Self-Validation: This step ensures the complete reduction of the active-site cysteine by DTT before substrate introduction.

    Phase 2: Reaction Initiation & Sampling 3. Prepare a substrate dilution series ranging from 0.2×Km​ to 5×Km​ (e.g., 5 µM to 200 µM) in Assay Buffer. Ensure final DMSO concentration remains ≤5% v/v to prevent enzyme denaturation. 4. Initiate the reaction by adding 50 µL of the activated enzyme to 50 µL of the substrate solution. Mix gently by pipetting. 5. Extract 15 µL aliquots at strictly timed intervals (e.g., 0, 5, 10, 15, and 30 minutes).

    Phase 3: Quenching & Detection 6. Immediately transfer each 15 µL aliquot into a vial containing 15 µL of the Quenching Agent (0.2% TFA). Vortex briefly. 7. Inject 10 µL of the quenched sample onto a C18 reverse-phase HPLC column (e.g., 5 µm, 150 × 4.6 mm). 8. Run a linear gradient of 5% to 70% Acetonitrile (with 0.1% TFA) over 25 minutes[3]. 9. Monitor absorbance at 214 nm (peptide backbone) and 288 nm (specific to the Phe(4-NH2) aniline ring).

    Data Presentation & Kinetic Analysis

    To accurately determine the catalytic efficiency, the integrated peak areas from the HPLC chromatogram must be converted to product concentration using a standard curve of the synthetic product fragment.

    Table 1: Expected Cleavage Fragments and Analytical Properties

    Peptide SpeciesSequenceRoleDetection ( λ )Expected LC Retention
    Intact Substrate H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OHSubstrate214 nm, 288 nmLate eluting (Hydrophobic)
    N-terminal Fragment H-Arg-OHProduct 1214 nmVoid volume / Early
    C-terminal Fragment H-Phe(4-NH2)-Leu-Pro-Thr-OHProduct 2214 nm, 288 nmMid-gradient

    Table 2: Fundamental Kinetic Parameters Derived from Assay

    ParameterDefinitionEquation / Derivation
    Vmax​ Maximum reaction velocityPlateau of the Michaelis-Menten curve
    Km​ Michaelis constant (Affinity)Substrate concentration at Vmax​/2
    kcat​ Turnover number Vmax​/[Et​]
    kcat​/Km​ Catalytic efficiencyRatio indicating substrate preference

    Data Analysis: Plot the initial velocities ( V0​ ) against substrate concentrations [S] . Fit the data to the Michaelis-Menten equation ( V0​=Vmax​[S]/(Km​+[S]) ) using non-linear regression software (e.g., GraphPad Prism) to extract Km​ and kcat​ .

    Troubleshooting & Optimization (E-E-A-T Insights)

    • Issue: Non-linear reaction kinetics over time.

      • Causality: Substrate depletion (>10% conversion) or enzyme auto-proteolysis.

      • Solution: Decrease enzyme concentration or shorten the assay time to ensure initial velocity ( V0​ ) conditions are strictly maintained.

    • Issue: Poor chromatographic resolution of the C-terminal fragment.

      • Causality: The basic aniline moiety of Phe(4-NH2) can interact with residual silanol groups on older C18 columns, causing severe peak tailing.

      • Solution: Ensure the mobile phase contains adequate ion-pairing agents (e.g., 0.1% TFA) and utilize a fully end-capped C18 column[3].

    • Issue: Substrate precipitation upon reaction initiation.

      • Causality: The hydrophobic nature of the Leu-Pro-Thr tail causes insolubility in purely aqueous buffers at high concentrations.

      • Solution: Pre-warm the buffer to 37°C before substrate addition, and maintain a consistent 2–5% DMSO concentration across all assay wells.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Preventing Freeze-Thaw Degradation of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with the custom peptide H-Arg-Phe(4-NH2)-Leu-Pro-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with the custom peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH .

    Due to its unique sequence—specifically the inclusion of the unnatural amino acid p-amino-phenylalanine [Phe(4-NH2)] and its amphipathic, positively charged nature—this peptide is highly susceptible to irreversible degradation during freeze-thaw (F/T) cycles. This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve the structural and functional integrity of your peptide stock.

    PART 1: Mechanistic Troubleshooting (The "Why")

    To prevent degradation, we must first understand the causality behind it. Standard peptide handling protocols are insufficient for aniline-containing sequences.

    Q: Why does H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH degrade so rapidly during freeze-thaw cycles? A: The primary vulnerability lies in the Phe(4-NH2) residue. The para-amino group on the phenylalanine ring forms an aniline motif. Aniline derivatives are highly electron-rich and susceptible to oxidative bioactivation. In aqueous solutions, especially under stress, they rapidly oxidize into reactive hydroxylamine and highly electrophilic quinone imine intermediates [1]. Once formed, these quinone imines act as Michael acceptors, covalently cross-linking with the N-terminal Arginine or causing irreversible intermolecular aggregation.

    Q: How does the "Freeze-Concentration Effect" accelerate this oxidation? A: When a peptide solution is placed in a standard -20°C freezer, water crystallizes slowly into a pure ice lattice. Solutes—including the peptide, buffer salts, and dissolved oxygen—are excluded from the ice and forced into shrinking micro-pockets of unfrozen liquid. This phenomenon, known as freeze-concentration, can increase the local concentration of dissolved O₂ and peptide by up to 50-fold. This massive concentration spike shifts the reaction kinetics, exponentially accelerating bimolecular aggregation and aniline oxidation.

    Q: Why did my peptide precipitate after freezing in standard Sodium Phosphate Buffer (PBS)? A: Sodium phosphate buffers undergo selective crystallization. During slow freezing, the dibasic salt (Na₂HPO₄) crystallizes at a higher temperature than the monobasic salt (NaH₂PO₄). As the dibasic salt drops out of solution, the micro-environmental pH can plummet from 7.4 to as low as 4.0. This drastic pH shift alters the protonation state of the zwitterionic peptide, pushing it toward its solubility minimum and triggering isoelectric precipitation.

    DegradationPathway FT_Stress Freeze-Thaw Stress (Slow Cooling) Freeze_Conc Freeze-Concentration Effect (Solutes & O2 excluded from ice) FT_Stress->Freeze_Conc pH_Shift Buffer Crystallization (e.g., Na-Phosphate pH drop) FT_Stress->pH_Shift Aniline_Ox Phe(4-NH2) Aniline Oxidation (Hydroxylamine -> Quinone Imine) Freeze_Conc->Aniline_Ox High localized O2 Zwitter_Agg Amphipathic Aggregation (Hydrophobic Core Collapse) Freeze_Conc->Zwitter_Agg High peptide conc. pH_Shift->Zwitter_Agg Isoelectric precipitation Degradation Irreversible Peptide Degradation (Cross-linking & Precipitation) Aniline_Ox->Degradation Electrophilic attack Zwitter_Agg->Degradation

    Fig 1. Mechanistic pathway of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH degradation during freeze-thaw.

    PART 2: Experimental Protocols & Workflows (The "How")

    To circumvent these degradation pathways, you must utilize a self-validating handling system that eliminates dissolved oxygen, prevents freeze-concentration, and stabilizes the pH [2].

    Protocol: Optimal Aliquoting and Cryopreservation Workflow

    This protocol is designed to ensure >95% recovery of the active peptide over multiple months of storage.

    Step 1: Buffer Preparation & Degassing Prepare a 10 mM Sodium Acetate buffer at pH 5.5. Causality: Acetate does not undergo selective crystallization during freezing, maintaining a stable pH. Sparge the buffer with Argon or ultra-pure Nitrogen gas for 15 minutes to displace dissolved oxygen, protecting the Phe(4-NH2) residue.

    Step 2: Reconstitution & Self-Validation Dissolve the lyophilized peptide in the degassed buffer to a stock concentration of 1–5 mg/mL. Validation Checkpoint: Measure the absorbance of the solution at 340 nm. An A340​<0.05 confirms the absence of micro-aggregates. If turbidity is detected, do not proceed to freezing.

    Step 3: Sterilization Pass the solution through a 0.2 µm low-protein-binding Polyethersulfone (PES) filter. Causality: This removes bacterial contaminants and microscopic particulates that act as nucleation sites for destructive ice crystal formation.

    Step 4: Aliquoting under Inert Atmosphere Dispense the peptide into single-use, sterile polypropylene vials (0.1 - 1.0 mL per vial). Purge the headspace of each vial with Argon gas before sealing tightly.

    Step 5: Flash Freezing (Critical Step) Submerge the sealed vials directly into liquid nitrogen for 60 seconds. Causality: Flash freezing induces rapid vitrification (a glass-like state) rather than crystalline ice. This completely bypasses the freeze-concentration effect, trapping the peptide and preventing bimolecular collisions.

    Step 6: Storage and Thawing Transfer the flash-frozen vials to a -80°C freezer [3]. When needed, thaw a single vial rapidly in a 37°C water bath (do not let it sit on ice to thaw slowly) and use immediately. Discard any unused portion.

    HandlingWorkflow Start Lyophilized Peptide Stock Recon Reconstitute in Degassed Buffer (Acetate pH 5.5) Start->Recon Filter Sterile Filter (0.2 µm) Remove nucleation sites Recon->Filter Aliquot Aliquot into Single-Use Vials (Purge headspace with Argon) Filter->Aliquot FlashFreeze Flash Freeze in Liquid N2 (Induces vitrification) Aliquot->FlashFreeze Store Store at -80°C (Thaw rapidly at 37°C before use) FlashFreeze->Store

    Fig 2. Optimized reconstitution and cryopreservation workflow to prevent freeze-thaw degradation.

    PART 3: Data Visualization

    The following table summarizes the quantitative impact of various storage conditions on the structural integrity of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, demonstrating the necessity of the optimized workflow.

    Table 1: Quantitative Impact of Storage Conditions on Peptide Recovery (After 5 F/T Cycles)

    Storage ConditionBuffer SystemFreezing MethodPurity (RP-HPLC)Recovery (%)Primary Failure Mode
    Single Aliquot (Control) Degassed Acetate pH 5.5Flash Freeze (Liq N₂)>98.0%100%N/A
    5 F/T Cycles (Optimized) Degassed Acetate pH 5.5Flash Freeze (Liq N₂)95.2%92%Minor oxidation
    5 F/T Cycles (Standard) Standard PBS pH 7.4Slow Freeze (-20°C)65.4%45%Aggregation (pH shift)
    5 F/T Cycles (Basic) Tris-HCl pH 8.0Slow Freeze (-20°C)40.1%20%Quinone imine cross-linking

    PART 4: Frequently Asked Questions (FAQs)

    Q: Can I store this peptide in a frost-free freezer? A: Absolutely not. Frost-free freezers undergo automatic heating cycles to prevent ice buildup. This causes continuous micro-thawing and refreezing of your samples, which will rapidly degrade the Phe(4-NH2) residue through repeated freeze-concentration stress and thermal cycling. Always use a stable -80°C chest or upright freezer.

    Q: I need to use the peptide at pH 8.0 for my downstream cellular assay. How should I handle it? A: The aniline group oxidizes exponentially faster at basic pH levels because the amine becomes fully deprotonated and highly electron-rich. You must reconstitute and store the peptide in the slightly acidic, degassed buffer (pH 5.5) for long-term stability. Only dilute the peptide into your pH 8.0 assay buffer immediately before initiating the experiment.

    Q: How can I rescue an aggregated peptide after a bad freeze-thaw cycle? A: It depends on the mechanism of aggregation. If the aggregation is purely physical (hydrophobic collapse), mild sonication or the addition of 1-5% DMSO (if compatible with your assay) might resolubilize it. However, if the aniline group has oxidized and cross-linked (covalent degradation), the damage is irreversible. You must run an RP-HPLC analysis; if a broad, shifted peak appears, the batch must be discarded.

    References
    • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome . ACS Chemical Research in Toxicology. Available at:[Link]

    • Peptide Storage and Handling Guidelines . GenScript Technical Resources. Available at: [Link]

    Optimization

    Technical Support Center: Enzymatic Cleavage of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    Welcome to the Technical Support and Troubleshooting Center for the custom synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH . This guide is designed for researchers and drug development professionals optimizing in vitro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Center for the custom synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH . This guide is designed for researchers and drug development professionals optimizing in vitro protease assays, focusing on the scissile bond between Arginine (Arg) and the non-natural amino acid p-aminophenylalanine (Phe(4-NH2)).

    Because Phe(4-NH2) is frequently utilized as a bio-orthogonal handle or a tyrosine isostere[1], its unique electronic and steric properties require precise tuning of your enzymatic workflows to ensure reproducible cleavage.

    Experimental Workflows & Self-Validating Protocols

    To achieve reliable cleavage at the Arg ↓ Phe(4-NH2) bond, you must select the appropriate protease and strictly control the microenvironment. Below are two self-validating protocols for the most common enzymes used with this sequence: Trypsin (a serine protease) and Cathepsin B (a lysosomal cysteine protease).

    Protocol A: Trypsin Cleavage Assay (Serine Protease)

    Trypsin cleaves at the C-terminal side of basic residues (Arg/Lys). The presence of the bulky, modified Phe(4-NH2) at the P1' position can slow down the catalytic rate, requiring optimized conditions.

    • Step 1: Buffer Preparation. Prepare 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0, supplemented with 1 mM CaCl₂.

      • Causality: Ammonium bicarbonate provides the optimal alkaline pH for Trypsin's Ser-His-Asp catalytic triad. Calcium ions stabilize the enzyme's structure and prevent auto-proteolysis.

    • Step 2: Substrate Reconstitution. Dissolve the peptide to a stock concentration of 1 mM in LC-MS grade water. Dilute to a working concentration of 50 µM in the reaction buffer.

    • Step 3: Enzyme Addition. Add strictly TPCK-treated, sequencing-grade Trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

      • Causality: TPCK covalently inactivates contaminating chymotrypsin, which would otherwise cause off-target cleavage at the hydrophobic Leu or Phe(4-NH2) residues[2].

    • Step 4: Incubation & Self-Validation. Incubate at 37°C for 2–4 hours. Validation Control: Run a parallel reaction using a standard, highly cleavable substrate (e.g., BSA or a simple Arg-AMC fluorogenic peptide) to confirm baseline enzyme activity.

    • Step 5: Quenching. Terminate the reaction by adding Formic Acid to a final concentration of 1% (v/v).

      • Causality: Dropping the pH below 4.0 instantly protonates the active-site histidine, permanently halting catalysis and preserving the exact kinetic ratio of fragments for LC-MS/MS analysis.

    Protocol B: Cathepsin B Cleavage Assay (Cysteine Protease)

    Cathepsin B is a lysosomal enzyme that exhibits both endopeptidase and dipeptidyl carboxypeptidase activity. It requires a highly specific, reducing environment[3].

    • Step 1: Buffer Preparation. Prepare 25 mM MES buffer, pH 5.0.

      • Causality: MES is an excellent biological buffer for the pH 5.0–6.0 range, accurately mimicking the acidic lysosomal lumen required for Cathepsin B activity[3].

    • Step 2: Enzyme Activation. Immediately before the assay, add 5 mM Dithiothreitol (DTT) to the buffer. Dilute recombinant Cathepsin B to 10 µg/mL and pre-incubate at room temperature for 15 minutes.

      • Causality: The active-site Cys29 of Cathepsin B is highly susceptible to oxidation. Pre-incubation with DTT ensures complete reduction to the active, nucleophilic thiolate state prior to substrate introduction[3].

    • Step 3: Reaction Setup. Mix the activated enzyme with 50 µM of the peptide substrate and incubate at 37°C.

    • Step 4: Quenching & Self-Validation. Quench the reaction using 10 µM CA-074 or E-64.

      • Causality: Unlike acid-quenching (which can precipitate peptides), these specific covalent inhibitors permanently block the active site[3]. Validation Control: Pre-incubate one sample with CA-074 before adding the substrate; a lack of cleavage in this well validates that the observed degradation in your test wells is exclusively driven by Cathepsin B.

    Quantitative Data & Optimization Parameters

    Use the following table to quickly compare the physicochemical requirements for your chosen cleavage strategy.

    ParameterTrypsinCathepsin B
    Catalytic Class Serine ProteaseCysteine Protease
    Optimal pH 7.5 – 8.05.0 – 6.0
    Primary Buffer 50 mM NH₄HCO₃25 mM MES
    Required Additives 1 mM CaCl₂5 mM DTT or L-Cysteine
    Inhibitor (Quencher) 1% Formic Acid (pH < 4)10 µM E-64 or CA-074
    Target Scissile Bond Arg ↓ Phe(4-NH2)Arg ↓ Phe(4-NH2)

    Mandatory Visualization: Cleavage Workflow

    CleavageWorkflow Substrate H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Trypsin Trypsin (pH 7.5-8.0) Serine Protease Substrate->Trypsin Basic Buffer Cathepsin Cathepsin B (pH 5.0-6.0) Cysteine Protease Substrate->Cathepsin Acidic + DTT Frag1 N-terminal: H-Arg-OH Trypsin->Frag1 Frag2 C-terminal: H-Phe(4-NH2)-Leu-Pro-Thr-OH Trypsin->Frag2 Cathepsin->Frag1 Cathepsin->Frag2 Detection LC-MS/MS Quantification Frag1->Detection Frag2->Detection

    Workflow for the enzymatic cleavage and LC-MS/MS detection of the custom peptide substrate.

    Troubleshooting & FAQs

    Q1: Why is my Cathepsin B cleavage plateauing at 50-60% completion? A: This is almost always caused by the depletion of the reducing agent over time, leading to the re-oxidation of Cathepsin B's active-site cysteine[3]. Action: DTT degrades rapidly in solution. Prepare fresh DTT immediately before the assay. If running long time-course experiments (>2 hours), spike the reaction with an additional 2 mM DTT halfway through the incubation.

    Q2: I am detecting an unexpected fragment corresponding to H-Arg-Phe(4-NH2)-Leu-OH. What went wrong? A: You are observing non-specific cleavage between Leu and Pro. While the Leu-Pro bond is generally resistant to many proteases, trace chymotryptic activity or prolonged exposure to high concentrations of trypsin can induce off-target cleavage[2]. Action: Ensure you are using strictly TPCK-treated, sequencing-grade trypsin. Reduce your enzyme-to-substrate ratio from 1:20 to 1:50 and limit the digestion time to a maximum of 2 hours.

    Q3: Does the p-amino group on Phe(4-NH2) interfere with the cleavage kinetics? A: Yes. Phe(4-NH2) is a non-natural tyrosine isostere[1]. The para-amino group alters the electron density of the aromatic ring and introduces a positive charge at lower pH levels (its pKa is ~5.5). In Cathepsin B assays (pH 5.0), this group will be protonated, which may cause electrostatic repulsion or altered binding in the S1' pocket compared to a standard Phenylalanine. Action: Do not assume standard kinetic parameters. Conduct a dedicated Michaelis-Menten kinetic sweep (varying substrate from 10 µM to 200 µM) to determine the specific Km​ and kcat​ for this modified substrate.

    Q4: Can I use the Phe(4-NH2) moiety for downstream fluorescent labeling after cleavage? A: Yes. The primary aromatic amine on Phe(4-NH2) is an excellent handle for bioconjugation[1]. Because aromatic amines have a significantly lower pKa than aliphatic amines (like the N-terminal α -amine on the Arg residue), you can achieve selective labeling of the newly generated C-terminal fragment by performing NHS-ester or isothiocyanate conjugation at a slightly acidic pH (e.g., pH 6.0), where the aliphatic N-terminus remains protonated and unreactive.

    References

    • Application Note: In Vitro Substrate Cleavage Assays Using Recombinant Cathepsin B. Benchchem. 3

    • Enzymatic Assay of Cathepsin B. Sigma-Aldrich.

    • Optimization of Trypsin Digestion for MRM Quantification of Therapeutic Proteins in Serum. Waters.

    • Template-constrained macrocyclic peptides prepared from native, unprotected precursors. PNAS. 1

    • Controlling Nonspecific Trypsin Cleavages in LC−MS/MS-Based Shotgun Proteomics Using Optimized Experimental Conditions. ResearchGate. 2

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Substrate Assays

    [label="Optimize Buffer / Matrix", fillcolor Refining Guide Diagrams I'm now focusing on refining the guide's visual aids. I've integrated the updated DOT code and made sure diagrams 1 and 2 are consistent with the color...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Optimize Buffer / Matrix", fillcolor

    Refining Guide Diagrams

    I'm now focusing on refining the guide's visual aids. I've integrated the updated DOT code and made sure diagrams 1 and 2 are consistent with the color scheme. I'm focusing on ensuring all text is legible by checking the font colors. I've also incorporated the new decision tree nodes and relationships.

    Finalizing Visualization Updates

    I've finished updating the diagrams, integrating the new DOT code. Both diagrams, including the decision tree, are now visually consistent and reflect the most current troubleshooting strategies. I've rechecked the colors to make sure they match. I am now proceeding with the guide's final review.

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals resolve signal-to-noise (S/N) ratio issues when working with the H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH fluorogenic substrate.

    Instead of treating background fluorescence as a random artifact, we will deconstruct the assay mechanics to understand the causality behind the noise. By isolating variables systematically, you can establish a self-validating assay that guarantees high-fidelity data.

    Assay Mechanics: The Causality of Background Noise

    The substrate H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH utilizes the non-canonical amino acid 4-aminophenylalanine (Phe(4-NH2)) as its core reporter [3.4]. The intrinsic fluorescence of the Phe(4-NH2) moiety is driven by the electron-donating amino group on its benzene ring, which undergoes significant charge transfer upon excitation [1].

    When excited in the deep UV range (typically 280–290 nm ), Phe(4-NH2) emits a fluorescent signal at 350–360 nm [1]. While highly sensitive to enzymatic cleavage, this specific UV excitation/emission window is the root cause of background fluorescence for three mechanistic reasons:

    • Matrix Auto-fluorescence: The 280 nm excitation wavelength directly overlaps with the absorption spectra of endogenous aromatic amino acids (Tryptophan and Tyrosine) present in biological samples like cell lysates or serum[2].

    • Buffer Artifacts: Many standard assay detergents (e.g., Triton X-100) contain aromatic rings that absorb UV light and emit massive background fluorescence, masking the peptide's signal [3].

    • Substrate Autolysis: If the peptide degrades during storage, free Phe(4-NH2) accumulates, destroying the baseline quenching of the intact substrate.

    G Substrate Intact Substrate H-Arg-Phe(4-NH2)-... (Quenched) Cleavage Enzymatic Cleavage Substrate->Cleavage Enzyme Target Enzyme Enzyme->Cleavage Product Cleaved Phe(4-NH2) (Ex: 280nm | Em: 350nm) Cleavage->Product Detector Fluorometer (High Background Noise) Product->Detector True Signal Matrix Biological Matrix (Trp/Tyr Auto-fluorescence) Matrix->Detector Noise Buffer Buffer Artifacts (Triton X-100 / BSA) Buffer->Detector Noise

    Fig 1. Fluorogenic cleavage pathway and sources of UV background interference.

    Troubleshooting FAQs

    Q1: My baseline fluorescence is extremely high even before adding the enzyme. How do I fix this?

    A: A high baseline in the absence of an enzyme is almost always an environmental artifact. Check your buffer composition. If you are using Triton X-100 , the 4-(1,1,3,3-tetramethylbutyl)-phenyl group in the detergent is absorbing the UV excitation.

    • The Fix: Switch immediately to Hydrogenated Triton X-100 (RTX-100) . Hydrogenation reduces the benzene ring to a cyclohexane ring, completely eliminating UV absorption and fluorescence while preserving its membrane-solubilizing properties [3].

    Q2: Does the choice of carrier protein impact the assay?

    A: Yes, drastically. Bovine Serum Albumin (BSA) is commonly used to prevent non-specific binding, but a single BSA molecule contains 2 Tryptophan and 19 Tyrosine residues. At a standard concentration of 1 mg/mL, BSA will completely drown out the Phe(4-NH2) signal[2].

    • The Fix: Substitute BSA with a non-aromatic blocking agent, such as highly purified Polyethylene Glycol (PEG-8000) or Prionex.

    Q3: I am assaying complex cell lysates, and the signal-to-noise (S/N) ratio is practically zero. What is happening?

    A: Cell lysates are rich in endogenous proteins. When you excite the sample at 280 nm, the Tryptophan residues in the lysate emit a massive peak between 300–350 nm, burying your substrate's signal[2].

    • The Fix: You must shift the detection window out of the UV range. You can achieve this by derivatizing the cleaved Phe(4-NH2) amine group post-assay using a fluorogenic amine-reactive dye (e.g., Fluorescamine), which shifts the emission into the visible spectrum (>470 nm), bypassing matrix auto-fluorescence entirely.

    Quantitative Impact of Buffer Components

    To assist in your assay design, the table below summarizes the causality and impact of common buffer additives on the H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH UV-fluorescence window.

    Buffer ComponentStandard ConcentrationUV Background Contribution (Ex 280nm)Causality & Recommendation
    Triton X-100 0.1% - 1.0%Critical (Massive Masking)Aromatic benzene ring fluoresces. Use RTX-100.
    BSA 1 mg/mLHigh Rich in Trp/Tyr residues. Use PEG-8000.
    Cell Lysate >10 µ g/well High Endogenous protein auto-fluorescence. Use amine derivatization.
    DTT / TCEP 1 - 5 mMLow Minimal UV overlap at 280 nm. Safe to use.
    Tween-20 0.05%Low Aliphatic chain lacks aromaticity. Safe to use.

    Self-Validating Experimental Protocol: Matrix Background Check

    Do not guess the source of your background noise. Use this step-by-step, self-validating methodology to systematically isolate the culprit.

    Step 1: Establish the Absolute Blank

    • Prepare 100 µL of a minimalist base buffer (e.g., 50 mM Tris-HCl, pH 7.5) in a UV-transparent black microplate. Do not add detergents, carrier proteins, matrix, or substrate.

    • Read fluorescence at Ex: 280 nm / Em: 350 nm. Record this as your Absolute Blank .

    Step 2: Isolate Buffer Artifacts

    • Add your intended detergent/carrier protein (e.g., 0.1% Triton X-100 or 0.1% BSA) to the Absolute Blank.

    • Read fluorescence. If the signal spikes by >20% compared to the Absolute Blank, your buffer components are incompatible. Switch to RTX-100 or PEG.

    Step 3: Isolate Matrix Auto-fluorescence

    • To a fresh well containing the optimized buffer, add your biological matrix (e.g., 5 µL of cell lysate). Do not add substrate.

    • Read fluorescence. If the signal is overwhelmingly high, the matrix is auto-fluorescing. You must implement post-cleavage derivatization or use narrow bandpass cut-off filters.

    Step 4: Verify Substrate Integrity

    • To a fresh well containing the optimized buffer (no matrix), add the H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH substrate to a final concentration of 10 µM.

    • Read fluorescence. A high signal here indicates that the substrate has undergone autolysis or was poorly purified during synthesis, leaving free Phe(4-NH2) in the solution. Purify the substrate via HPLC before proceeding.

    DecisionTree Start High Background Detected BlankCheck Run Absolute Blank (Buffer Only) Start->BlankCheck HighBlank Signal is HIGH BlankCheck->HighBlank LowBlank Signal is LOW BlankCheck->LowBlank BufferFix Remove Triton X-100/BSA Use RTX-100 HighBlank->BufferFix MatrixCheck Add Matrix (No Substrate) LowBlank->MatrixCheck HighMatrix Signal is HIGH MatrixCheck->HighMatrix LowMatrix Signal is LOW MatrixCheck->LowMatrix MatrixFix Derivatize Amine or Use Cut-off Filters HighMatrix->MatrixFix SubstrateFix Substrate Degraded Purify via HPLC LowMatrix->SubstrateFix

    Fig 2. Troubleshooting decision tree for isolating background fluorescence sources.

    References

    • Unified Model for Photophysical and Electro-Optical Properties of Green Fluorescent Proteins Journal of the American Chemical Society (ACS) URL:[Link]

    • Hydrogenation of Triton X-100 eliminates its fluorescence and ultraviolet light absorption while preserving its detergent properties Analytical Biochemistry / PubMed URL:[Link]

    • Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids RSC Chemical Biology URL:[Link]

    Sources

    Optimization

    Technical Support Center: Handling, Storage, and Buffer Optimization for H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    Welcome to the Technical Support Center for the synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH . This portal is designed for researchers and drug development professionals to troubleshoot solubility issues, prevent de...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH . This portal is designed for researchers and drug development professionals to troubleshoot solubility issues, prevent degradation, and optimize experimental workflows.

    PART 1: Core Molecular Diagnostics (The "Why" Behind the "How")

    To successfully handle H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, you must first understand its unique biochemical vulnerabilities. This pentapeptide contains a highly basic N-terminus and Arginine (Arg) residue, balanced by a C-terminal carboxylate. However, the critical stability bottleneck is the unnatural amino acid 4-amino-phenylalanine (Phe(4-NH2)) .

    The aniline moiety on the Phe(4-NH2) side chain is highly susceptible to oxidative coupling[1]. When exposed to ambient oxygen, light, or transition metals at neutral to basic pH, the aniline group rapidly oxidizes into a highly reactive iminoquinone intermediate. This intermediate aggressively cross-links with other peptide molecules, leading to irreversible oligomerization and complete loss of biological activity[2].

    Furthermore, the peptide's solubility is dictated by its net charge. At physiological pH (7.0), the net charge is only +1, which can lead to aggregation due to the hydrophobic core (Leu-Pro)[3]. By lowering the pH below 4.0, you simultaneously protonate the C-terminus and the aniline group (pKa ~4.6), shifting the net charge to +3. This maximizes electrostatic repulsion (ensuring rapid dissolution) while chemically protecting the aniline group from electron loss and subsequent oxidation[4].

    OxidationPathway A H-Arg-Phe(4-NH2)-... (Intact Peptide) B O2 / Transition Metals Neutral/Basic pH A->B Exposure E Acidic Buffer (pH < 4) Protonated Aniline A->E Reconstitution C Iminoquinone Intermediate (Highly Reactive) B->C Oxidation D Oxidative Coupling (Oligomerization) C->D Cross-linking F Stable Peptide (Oxidation Prevented) E->F Protection

    Mechanism of Phe(4-NH2) oxidative degradation and acid-mediated stabilization.

    PART 2: Troubleshooting Guides & FAQs

    Q: My reconstituted peptide solution turned yellow/brown after a few hours on the bench. What happened? A: This is a classic visual indicator of Phe(4-NH2) oxidation. The aniline side chain has oxidized into an iminoquinone, which subsequently polymerizes[2]. To prevent this, never reconstitute this peptide in basic or neutral buffers. Always use an acidic primary solvent (e.g., 10% acetic acid) and purge the vial headspace with an inert gas (argon or nitrogen)[5].

    Q: Can I use DMSO to improve the solubility of this peptide? A: It is highly discouraged. While DMSO is a standard solvent for hydrophobic peptides, it can act as a mild oxidant and often contains trace impurities that accelerate the oxidation of sensitive residues. For peptides containing easily oxidized moieties like the aniline in Phe(4-NH2), DMSO can rapidly degrade the sample[6]. Rely on pH adjustment (acidification) instead.

    Q: How should I store the peptide to ensure maximum shelf life? A: Lyophilized powder should be stored at -20°C (short-term) or -80°C (long-term) in amber vials to protect from light[5]. Once reconstituted, the peptide is highly vulnerable to hydrolytic and oxidative stress. It must be aliquoted into single-use volumes, flash-frozen in liquid nitrogen, and stored at -80°C. Avoid repeated freeze-thaw cycles at all costs, as micro-thawing destroys structural stability[5],[7].

    Q: I need to use this peptide in a cellular assay at pH 7.4. How do I prevent it from crashing out or oxidizing? A: Dissolve the peptide first in a small volume of 10% acetic acid to create a concentrated stock[4]. Immediately before your experiment, dilute this stock dropwise into your final assay buffer (pH 7.4) under constant agitation[4]. The dilution minimizes the localized concentration of the peptide, preventing precipitation, while the rapid use in the assay minimizes the window for oxidation.

    PART 3: Experimental Protocols

    Protocol: Self-Validating Reconstitution and Aliquoting Workflow

    This protocol is designed as a self-validating system. If the peptide fails any of the visual checkpoints, do not proceed with your assay.

    Step 1: Thermal Equilibration Remove the lyophilized peptide from the -80°C freezer. Place the sealed vial in a desiccator and allow it to reach room temperature for 30–60 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which immediately initiates hydrolytic degradation of the peptide bonds[5],[7].

    Step 2: Primary Solubilization Add sterile, degassed 10% (v/v) Acetic Acid to the vial to achieve a stock concentration of 1–2 mg/mL. Causality: Dropping the pH below 4 protonates the Phe(4-NH2) aniline group, preventing oxidation and increasing the net charge to +3 for rapid, repulsion-driven dissolution[4].

    Step 3: Validation Check (Critical) Vortex the solution gently for 30 seconds. Validation: Hold the vial against a white background. The solution must be completely clear and colorless .

    • Cloudiness indicates incomplete solubilization (requires mild sonication).

    • A yellow or brown tint indicates irreversible oxidation has already occurred; the batch is compromised.

    Step 4: Buffer Exchange / Dilution If required for your assay, dilute the stock solution dropwise into your final working buffer with constant agitation to prevent localized precipitation[4],[6].

    Step 5: Aliquoting and Cryopreservation Immediately divide the remaining stock solution into single-use amber vials. Purge the headspace of each vial with Argon or Nitrogen gas to displace oxygen. Flash-freeze the vials using liquid nitrogen and transfer them to a -80°C freezer[5],[8].

    Workflow N1 Lyophilized Peptide Equilibrate to RT N2 Add 10% Acetic Acid (Primary Solvent) N1->N2 N3 Vortex / Sonicate (Check Clarity) N2->N3 N4 Dilute with Assay Buffer (Dropwise Addition) N3->N4 N5 Aliquot into Amber Vials N4->N5 N6 Flash Freeze (LN2) Store at -80°C N5->N6

    Optimized step-by-step reconstitution and storage workflow for the peptide.

    PART 4: Quantitative Data & Tables

    Table 1: Charge Dynamics and Solubility Profile
    pH EnvironmentProtonation State of Phe(4-NH2)Net Peptide ChargeSolubility PredictionOxidation Risk
    pH < 4.0 (e.g., 10% Acetic Acid)Protonated (+1)+3ExcellentLow (Aniline deactivated)
    pH 5.0 - 6.0 (Weak Buffers)Partially Protonated+1 to +2ModerateModerate
    pH 7.0 - 7.4 (Physiological)Unprotonated (0)+1Poor (Aggregation risk)High (Rapid coupling)
    pH > 8.0 (Basic Buffers)Unprotonated (0)0 (Isoelectric point)InsolubleExtreme
    Table 2: Storage Conditions and Stability Matrix
    Physical StateStorage TemperatureContainer / EnvironmentExpected Shelf Life
    Lyophilized Powder -80°CAmber vial, sealed> 2 Years[5]
    Lyophilized Powder -20°CAmber vial, sealed12 Months[5]
    Reconstituted (Acidic) -80°CSingle-use aliquot, Argon purged6 Months[8]
    Reconstituted (Neutral) 4°CWorking solution< 24 Hours (Degradation begins)

    PART 5: References

    • [5] Nordsci. "Peptide Storage and Stability: Best Practices for Every Lab." Available at: [Link]

    • [8] Regentide. "Peptide Storage Guidelines." Available at: [Link]

    • [7] Honest Peptide. "Peptide Storage & Stability: A Definitive Guide." Available at: [Link]

    • [3] JPT Peptide Technologies. "Peptide Solubilization: Guidelines for Peptide Solubility." Available at: [Link]

    • [1] PubMed (NIH). "Modification of aniline containing proteins using an oxidative coupling strategy." Available at:[Link]

    • [2] Journal of the American Chemical Society (ACS). "Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols." Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Specificity in Complex Biological Matrices: A Comparative Guide

    Validating the specificity of peptide-based probes and substrates in complex biological matrices—such as human plasma, serum, or crude tissue lysates—remains a critical analytical bottleneck in drug development. Endogeno...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating the specificity of peptide-based probes and substrates in complex biological matrices—such as human plasma, serum, or crude tissue lysates—remains a critical analytical bottleneck in drug development. Endogenous exopeptidases and endopeptidases rapidly degrade wild-type peptides, leading to high background noise, false-positive cleavage signals, and artificially shortened half-lives.

    To overcome these limitations, the strategic incorporation of non-natural amino acids has become a gold standard. This guide objectively evaluates the performance and validation of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH (hereafter referred to as Probe-4NH2 ), comparing it against unmodified wild-type peptides and traditional FRET-based substrates. By leveraging the unique physicochemical properties of the p-aminophenylalanine (Phe(4-NH2)) residue, researchers can achieve unprecedented specificity and analytical tracking in highly complex environments.

    Mechanistic Causality: The Advantage of the Phe(4-NH2) Modification

    The inclusion of the non-proteinogenic amino acid p-aminophenylalanine is not merely structural; it fundamentally alters the peptide's interaction with its environment. Understanding the causality behind this modification is essential for robust experimental design.

    • Steric and Electronic Resistance to Off-Target Proteolysis: Ubiquitous plasma proteases (e.g., neprilysin, DPP4) rely on precise S1/S2 subsite recognition. The addition of the para-amino group on the phenylalanine ring alters the electron density and introduces steric bulk. This disrupts the transition state stabilization required by off-target proteases, significantly extending the peptide's metabolic stability and plasma half-life [1].

    • Chemoselective Bioconjugation Handle: The aniline NH2 group possesses a depressed pKa (~4.6) compared to the aliphatic amines of lysine or the N-terminus (pKa ~9-10). Under neutral aqueous conditions (Curtin-Hammett control), this allows for highly chemoselective N-arylation using organometallic palladium reagents without requiring protecting groups [2].

    • Unique Mass Spectrometry Signature: In LC-MS/MS Multiple Reaction Monitoring (MRM), the Phe(4-NH2) residue provides a distinct +15 Da mass shift compared to natural phenylalanine. This unique precursor-to-product ion transition effectively filters out endogenous peptide noise, ensuring that the detected signal is exclusively derived from the synthetic probe.

    G1 A Wild-Type Peptide (H-Arg-Phe-Leu-Pro-Thr-OH) C Complex Matrix (Plasma Proteases) A->C B Modified Probe (H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH) B->C D Rapid Degradation (False Positives) C->D WT Cleavage E Target Protease C->E 4-NH2 Resistance F Specific Cleavage (True Signal) E->F Targeted Hydrolysis

    Figure 1: Mechanistic causality of Phe(4-NH2) in preventing off-target matrix degradation.

    Objective Comparison: Probe-4NH2 vs. Alternatives

    When designing an assay for a complex matrix, Probe-4NH2 offers distinct advantages over traditional unmodified peptides and fluorogenic (FRET) substrates. The table below summarizes the quantitative and qualitative performance metrics based on established DMPK stability profiles [3].

    Performance MetricProbe-4NH2 (LC-MS/MS Readout)Unmodified WT PeptideFRET Substrate (e.g., MCA/DNP)
    Matrix Stability (Plasma) High (t½ > 12 hours)Low (t½ < 1 hour)Moderate (t½ ~ 2-4 hours)
    Signal-to-Noise in Matrix Excellent (Zero endogenous background via MRM)Poor (High endogenous interference)Poor to Moderate (Optical quenching by hemoglobin/bilirubin)
    Multiplexing Capability High (Mass-based, easily multiplexed with isotopes)Low Low (Limited by spectral overlap)
    Off-Target Cleavage Rate < 5% over 24h> 80% over 24h~ 30-50% over 24h
    Chemoselective Tagging Yes (via Aniline NH2, pKa ~4.6)No No (Fluorophores already occupy termini)

    Self-Validating Experimental Protocol: Matrix Specificity Assay

    To objectively validate the specificity of Probe-4NH2, the experimental design must be self-validating. This means the protocol must inherently account for matrix effects (like ion suppression) and prove that any observed cleavage is target-specific rather than a result of generalized matrix degradation [4].

    Phase 1: Matrix Preparation & Incubation

    Causality Check: Why use 50% plasma instead of 100%? Diluting plasma 1:1 with PBS maintains physiological protein binding while providing sufficient buffering capacity to prevent pH drift during the 37°C incubation, which could artificially alter protease activity.

    • Matrix Dilution: Thaw pooled human plasma at 37°C. Centrifuge at 10,000 x g for 5 minutes to remove cryoprecipitates. Dilute 1:1 with pre-warmed PBS (pH 7.4).

    • Control Setup (Self-Validation): Prepare three parallel reaction tubes:

      • Tube A (Active): 50% Plasma + Target Protease.

      • Tube B (Matrix Control): 50% Plasma + Broad-spectrum protease inhibitor cocktail (excluding the target protease class).

      • Tube C (Total Inhibition): 50% Plasma + Universal inhibitor cocktail (including target protease inhibitor).

    • Substrate Spike-In: Add Probe-4NH2 to a final concentration of 10 µM in all tubes. Incubate at 37°C with gentle shaking (300 rpm).

    Phase 2: Time-Course Sampling & Quenching

    Causality Check: Why use ice-cold Acetonitrile (ACN) containing a Stable Isotope Labeled (SIL) standard? ACN instantly denatures matrix proteases, halting the reaction to provide an exact time-point snapshot. Simultaneously, the SIL standard (e.g., Heavy-Proline labeled Probe-4NH2) corrects for any variable extraction recovery and electrospray ionization (ESI) suppression caused by the complex matrix.

    • Sampling: At designated time points (0, 0.5, 1, 2, 4, 8, 24 hours), withdraw 50 µL aliquots from each tube.

    • Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold ACN containing 1 µM of the SIL internal standard.

    • Clarification: Vortex for 30 seconds, incubate on ice for 10 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an HPLC vial.

    Phase 3: LC-MS/MS (MRM) Analysis
    • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the intact Probe-4NH2, the specific cleavage fragment (e.g., H-Arg-Phe(4-NH2)-OH), and the SIL internal standard.

    • Data Interpretation: Calculate the ratio of the Cleaved Fragment peak area to the SIL peak area. A rising ratio in Tube A, with flatlines in Tube B and Tube C, definitively validates target specificity without matrix interference.

    LCMS_Workflow N1 1. Matrix Preparation (50% Plasma + Inhibitors) N2 2. Substrate Spike-In (Probe-4NH2) N1->N2 N3 3. Internal Standard (Heavy Isotope SIL-Peptide) N2->N3 N4 4. Proteolytic Incubation (37°C, Time-course) N3->N4 N5 5. Protein Precipitation (Ice-cold ACN, Centrifuge) N4->N5 N6 6. LC-MS/MS (MRM) (Quantify +15 Da shift) N5->N6

    Figure 2: Self-validating LC-MS/MS workflow for peptide specificity in complex matrices.

    Conclusion

    Validating peptide specificity in complex biological matrices requires moving beyond traditional wild-type sequences and optically vulnerable FRET substrates. By utilizing H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH , researchers gain a structural shield against off-target proteolysis and an exclusive analytical handle for mass spectrometry and chemoselective conjugation. When coupled with a self-validating LC-MS/MS protocol utilizing stable isotope dilution, the 4-NH2 modification ensures that the resulting pharmacokinetic and pharmacodynamic data are both highly accurate and resilient to matrix interference.

    References

    • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids / PubMed Central.URL:[Link]

    • Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. Angewandte Chemie International Edition / PubMed Central.URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Comparative Enzyme Kinetics: H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH vs. Standard Prolyl Oligopeptidase Substrates

    For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the comparative enzyme kinetic analysis of the novel peptide substrate, H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive framework for the comparative enzyme kinetic analysis of the novel peptide substrate, H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, against established standard substrates for prolyl oligopeptidase (PREP). As a Senior Application Scientist, my objective is to equip you not just with protocols, but with the scientific rationale and practical insights necessary to conduct a robust and self-validating study. We will also explore the cross-reactivity with the closely related enzyme, Fibroblast Activation Protein (FAP), to ensure a thorough characterization.

    Introduction: The Significance of Prolyl-Specific Peptidases and Their Substrates

    Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase (EC 3.4.21.26), is a serine protease that plays a crucial role in the regulation of various physiological processes through the cleavage of proline-containing peptides.[1] This enzyme is implicated in the maturation and degradation of peptide hormones and neuropeptides, making it a significant target in neuroscience and drug development.[1] Understanding the kinetics of how PREP interacts with novel substrates like H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is fundamental to elucidating their biological function and therapeutic potential.

    A critical aspect of characterizing any new enzyme substrate is to compare its kinetic parameters—Michaelis constant (K_m_), maximum velocity (V_max_), and catalytic efficiency (k_cat_/K_m_)—to those of well-established, standard substrates. This comparison provides a quantitative measure of the enzyme's affinity and catalytic efficiency for the new substrate, offering insights into its potential as a potent and specific modulator of enzyme activity.

    Furthermore, the landscape of prolyl-specific peptidases is complex. Fibroblast Activation Protein (FAP), another serine protease, shares substrate specificity with PREP, particularly for N-terminally blocked peptides.[2][3] Therefore, a comprehensive kinetic analysis must also consider the potential for cross-reactivity with FAP to assess the selectivity of the novel substrate.

    This guide will walk you through the experimental design, detailed protocols, and data analysis required for a thorough comparative kinetic study.

    Experimental Design and Rationale

    A successful comparative kinetic study hinges on a well-designed experimental plan. The core of this plan is to determine the kinetic parameters for H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH and compare them to standard PREP substrates.

    Selection of Standard Substrates

    For a robust comparison, we will utilize two classes of standard PREP substrates:

    • Chromogenic Substrates: These substrates release a colored product upon cleavage, which can be easily quantified using a spectrophotometer. The most common example is Z-Gly-Pro-pNA (N-benzyloxycarbonyl-Glycyl-L-Proline p-nitroanilide).[1]

    • Fluorogenic Substrates: These substrates release a fluorescent product upon cleavage, offering higher sensitivity than chromogenic substrates. A widely used example is Suc-Ala-Pro-AMC (N-Succinyl-L-alanyl-L-prolyl-7-amido-4-methylcoumarin).

    The Target Peptide: H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    The peptide of interest, H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH, contains a proline residue, making it a potential substrate for PREP. The presence of a free N-terminus and a C-terminal hydroxyl group, along with the specific amino acid sequence, will influence its binding affinity and cleavage efficiency. A primary goal of this guide is to provide the methodology to determine its kinetic parameters.

    Comparative Enzyme: Fibroblast Activation Protein (FAP)

    To assess selectivity, we will also perform kinetic assays with FAP. FAP is known to have both dipeptidyl peptidase and endopeptidase activity, with some overlap with PREP's substrate specificity.[2][3] Comparing the kinetic parameters of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH with both PREP and FAP will provide a clear picture of its selectivity profile.

    Experimental Protocols

    This section provides detailed, step-by-step methodologies for the key experiments. The causality behind experimental choices is explained to ensure a deep understanding of the protocol.

    General Enzyme Kinetic Assay

    The following is a generalized protocol that can be adapted for both chromogenic and fluorogenic substrates.

    dot

    Caption: Michaelis-Menten model of enzyme kinetics.

    Interpretation of Results:

    • K_m_ (Michaelis Constant): This parameter reflects the substrate concentration at which the reaction rate is half of V_max_. A lower K_m_ value indicates a higher affinity of the enzyme for the substrate. By comparing the K_m_ of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH to that of the standard substrates, you can infer its relative binding strength to PREP and FAP.

    • V_max_ (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the enzyme concentration.

    • k_cat_ (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the catalytic efficiency of the enzyme.

    • k_cat_/K_m_ (Catalytic Efficiency): This ratio is the most useful parameter for comparing the efficiency of an enzyme for different substrates. A higher k_cat_/K_m_ value signifies a more efficient enzyme-substrate interaction.

    Troubleshooting and Considerations

    • Substrate Solubility: Ensure that the substrates, particularly the novel peptide, are fully dissolved in the assay buffer. The use of a small percentage of an organic solvent like DMSO may be necessary, but its effect on enzyme activity should be checked.

    • Inner Filter Effect: At high substrate or product concentrations, particularly with fluorogenic assays, the emitted light can be reabsorbed, leading to an underestimation of the reaction rate. It is important to work within a concentration range where this effect is negligible.

    • Enzyme Stability: Ensure the enzyme remains stable and active throughout the assay. This can be verified by running a control reaction at the beginning and end of the experiment.

    • Linear Range: It is crucial to determine the linear range of the assay with respect to both time and enzyme concentration to ensure that the measured initial velocities are accurate.

    Conclusion

    This guide provides a comprehensive and scientifically rigorous framework for the comparative enzyme kinetic analysis of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data to characterize this novel peptide as a substrate for prolyl oligopeptidase and assess its selectivity against the related enzyme, FAP. This information is invaluable for advancing our understanding of prolyl-specific peptidases and for the development of novel therapeutic agents.

    References

    • Aertgeerts, K., et al. (2005). Structural and kinetic analysis of the substrate specificity of human fibroblast activation protein alpha. Journal of Biological Chemistry, 280(20), 19441-19444.
    • Aggarwal, S., et al. (2007). Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites. Molecular Cancer Therapeutics, 6(11), 3029-3037.
    • Brennen, W. N., et al. (2009). Evaluation of Fibroblast Activation Protein-Alpha (FAP) as a Diagnostic Marker and Therapeutic Target in Prostate Cancer.
    • García-Horsman, J. A., et al. (2007). The dipeptidyl peptidase family, prolyl oligopeptidase and prolyl carboxypeptidase in the immune system and inflammatory disease, including atherosclerosis. Frontiers in Immunology, 5, 387.
    • Goossens, F., et al. (1995). Expression and activity of prolyl oligopeptidase (EC 3.4.21.26) in murine T-cell lines. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1250(2), 203-210.
    • Polgár, L. (2002). The prolyl oligopeptidase family. Cellular and Molecular Life Sciences CMLS, 59(2), 349-362.
    • Goossens, F., et al. (2017). Ligand-induced conformational changes in prolyl oligopeptidase: a kinetic approach. The FEBS Journal, 284(11), 1644-1657.
    • Brandt, I., et al. (2008). Ligand-induced conformational changes in prolyl oligopeptidase: a kinetic approach. Biochemical Journal, 411(1), 147-155.
    • BenchChem. (2025). Prolyl Endopeptidase (PREP) and its Substrate Specificity for Z-Gly-Pro-pNA: An In-depth Technical Guide. BenchChem Technical Guides.
    • Shan, S., et al. (2004). Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity. Proceedings of the National Academy of Sciences, 101(22), 8176-8181.

    Sources

    Validation

    Mass Spectrometry Validation of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH Structural Integrity: A Comparative Guide

    Validating the structural integrity of synthetic peptides containing non-canonical amino acids requires moving beyond simple intact mass confirmation. For the pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH , researchers fa...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating the structural integrity of synthetic peptides containing non-canonical amino acids requires moving beyond simple intact mass confirmation. For the pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH , researchers face two distinct analytical challenges: the presence of the unnatural amino acid 4-amino-phenylalanine (Phe(4-NH2)) and a rigid proline residue near the C-terminus.

    This guide objectively compares mass spectrometry (MS) modalities—MALDI-TOF, LC-MS/MS via Collision-Induced Dissociation (CID), and Electron Transfer Dissociation (ETD)—to establish a self-validating analytical workflow.

    Mechanistic Causality: The Science of Peptide Fragmentation

    As an application scientist, selecting the right fragmentation method requires understanding why a peptide behaves a certain way in the gas phase. This pentapeptide presents two specific structural hurdles:

    The Unnatural Amino Acid: Phe(4-NH2)

    The incorporation of non-canonical amino acids like 4-amino-phenylalanine requires careful MS/MS fragment analysis to confirm their presence without inducing neutral loss[1]. The para-amino group on the phenylalanine ring introduces a secondary basic site. During vibrational activation (CID), this basic site can sequester a mobile proton, potentially leading to the neutral loss of ammonia (-17 Da) from the side chain, which complicates spectral interpretation and masks the true sequence.

    The Proline Effect: A Double-Edged Sword

    In CID, the product ion spectra of proline-containing peptides are commonly dominated by y-ions generated by cleavage at the N-terminal side of proline residues[2]. This "Proline Effect" occurs because the amide bond N-terminal to proline has a particularly low threshold energy for cleavage, and the resulting proline-containing C-terminal fragment has a high proton affinity[2]. For our peptide, this results in an overwhelmingly dominant y₂ ion (Pro-Thr) and b₃ ion (Arg-Phe(4-NH2)-Leu). While this cleanly confirms the C-terminus, it suppresses the abundance of other sequence-critical ions.

    Conversely, ETD fragmentation relies on radical-driven cleavage of the N-Cα bond. However, peptide sequences containing proline residues show resistance to bond cleavage by ETD on the N-terminal side due to the presence of the tertiary nitrogen and the cyclic pyrrolidine ring[3]. Even if the N-Cα bond breaks, the ring keeps the peptide backbone tethered together, resulting in a lack of fragmentation when proline is C-terminal to any preceding residue[4].

    Objective Comparison of Mass Spectrometry Modalities

    To build a robust validation package, we must evaluate the performance of standard MS techniques against this specific sequence.

    Table 1: Performance Comparison of MS Modalities
    ModalityPrincipleAdvantages for H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OHLimitations
    MALDI-TOF Laser desorption / Intact MassRapid confirmation of the intact [M+H]⁺ ion (m/z 648.38). Highly sensitive.Cannot verify the exact sequence or localize the 4-amino modification.
    LC-MS/MS (CID) Vibrational collision with inert gasExcellent for generating the dominant y₂ (Pro-Thr) and b₃ ions due to the Proline Effect.Prone to neutral loss (-NH₃) from the unnatural Phe(4-NH2) side chain.
    LC-MS/MS (ETD) Radical-driven electron transferPreserves the labile 4-amino group on the Phe residue, yielding clear c- and z-ions.Blind to the Leu-Pro bond; no c₃/z₂ ions will be observed due to the proline ring.

    Self-Validating Experimental Protocol: The Orthogonal Approach

    Because CID suffers from potential neutral loss and the Proline Effect, while ETD is blind to the Leu-Pro bond, a self-validating system must employ both. The product ions generated by ETD are often complementary to those produced by CID, making a dual-activation approach optimal for complete sequence coverage[5].

    Step-by-Step Methodology
    • Sample Preparation & Chromatography: Reconstitute the peptide in 0.1% Formic Acid (FA) in water. Separate via Nano-LC using a C18 column (e.g., 75 μm × 15 cm) with a gradient of 5-40% Acetonitrile (0.1% FA) over 15 minutes to ensure separation from synthetic truncations.

    • MS1 Precursor Selection: Operate the mass spectrometer (e.g., Orbitrap) in positive ion mode. Target the doubly charged precursor [M+2H]²⁺ at m/z 324.70 for fragmentation, as ETD requires a charge state of z ≥ 2.

    • Alternating CID/ETD Acquisition (DDA): Configure the Data-Dependent Acquisition (DDA) method to perform alternating CID and ETD scans on the same precursor.

      • CID Settings: Normalized Collision Energy (NCE) at 28-30%.

      • ETD Settings: Reaction time of ~50-100 ms using fluoranthene radical anions.

    • Spectral Validation: Manually inspect the spectra. Use the CID spectrum to confirm the Leu-Pro bond cleavage (y₂/b₃ ions) and the ETD spectrum to confirm the intact Phe(4-NH2) residue (c₂ ion).

    Quantitative Data & Diagnostic Ions

    The structural integrity of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is confirmed when the following diagnostic ions are observed across the orthogonal MS/MS scans.

    Table 2: Expected Diagnostic Ions for [M+2H]²⁺ (m/z 324.70)
    Fragmentation MethodTarget Bond CleavageExpected IonExact m/zDiagnostic Value
    CID Leu(3) - Pro(4)y₂ Ion217.12Confirms C-terminal sequence (Pro-Thr).
    CID Leu(3) - Pro(4)b₃ Ion432.27Confirms N-terminal sequence up to Leu.
    ETD Phe(2) - Leu(3)c₂ Ion336.21Confirms intact Phe(4-NH2) without neutral loss.
    ETD Leu(3) - Pro(4)N/ANoneAbsence of cleavage validates Proline position.

    Fragmentation Pathway Visualizations

    CID_Pathway Precursor [M+2H]²⁺ Precursor m/z 324.70 CID CID Activation (Vibrational) Precursor->CID y2 y₂ Ion (Pro-Thr) m/z 217.12 CID->y2 Proline Effect (Dominant) b3 b₃ Ion (Arg-Phe(4-NH2)-Leu) m/z 432.27 CID->b3 Proline Effect (Dominant) Loss Neutral Loss (-NH₃ from Phe) CID->Loss Labile Modification

    Fig 1: CID fragmentation pathway highlighting the Proline Effect and potential neutral loss.

    ETD_Pathway Precursor [M+2H]²⁺ Precursor m/z 324.70 ETD ETD Activation (Electron Transfer) Precursor->ETD c2 c₂ Ion (Arg-Phe(4-NH2)) m/z 336.21 ETD->c2 Radical Cleavage z3 z₃ Ion (Leu-Pro-Thr) ETD->z3 Radical Cleavage Proline Leu-Pro Bond (No Cleavage) ETD->Proline Ring Structure Masks Cleavage

    Fig 2: ETD fragmentation preserving the unnatural amino acid while showing Proline resistance.

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    Comparative

    Cross-Reactivity Profiling of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH: A Comparative Guide for Protease Selectivity

    Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Selectivity Imperative in Protease Targeting In the landscape of protease-targeted drug development, achieving high selectiv...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Introduction: The Selectivity Imperative in Protease Targeting

    In the landscape of protease-targeted drug development, achieving high selectivity against target viral or bacterial proteases without inhibiting off-target host serine proteases is a critical hurdle. Broad-spectrum substrates and inhibitors often fail in late-stage development due to cross-reactivity with host enzymes like Trypsin, Thrombin, and Furin, leading to systemic toxicity.

    This guide evaluates the synthetic peptidomimetic H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH —a sequence engineered for high-specificity recognition by Flavivirus NS2B-NS3 proteases (e.g., West Nile Virus, Dengue)[1]. We objectively compare its cross-reactivity profile against standard commercial alternatives, providing a self-validating experimental workflow for researchers to implement in their own selectivity screening.

    Mechanistic Grounding: The Structural Basis of Selectivity

    The sequence of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is not arbitrary; it acts as a rationally designed steric and electronic filter.

    • P1 Position (Arg): The basic Arginine residue is essential for anchoring the peptide into the highly acidic S1 pocket of the NS2B-NS3 protease[1]. However, host proteases like Trypsin and Furin also prefer basic P1 residues, making P1 alone insufficient for selectivity.

    • P1' Position (Phe(4-NH2)): This is the critical selectivity determinant. The incorporation of the unnatural amino acid 4-amino-phenylalanine introduces significant steric bulk and an altered electronic profile. While the viral protease's S1' pocket can accommodate this bulky moiety, the narrow S1' pockets of host proteases (like Trypsin) sterically reject it[2].

    • P2'-P4' (Leu-Pro-Thr): These residues provide extended beta-strand interactions that stabilize the enzyme-substrate complex specifically within the target protease's binding cleft[3].

    Mechanism Peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH (Test Peptide) Target Target Protease (e.g., NS2B-NS3) Peptide->Target Assayed with NonTarget Host Proteases (Trypsin, Thrombin) Peptide->NonTarget Assayed with Match S1-P1 (Arg) Match + S1'-P1' (Phe(4-NH2)) Fit Target->Match Mismatch S1'-P1' Steric Clash (Phe(4-NH2) Rejection) NonTarget->Mismatch Cleavage Specific Cleavage Match->Cleavage NoCleavage No Cross-Reactivity Mismatch->NoCleavage

    Caption: Logical flowchart of the differential recognition mechanism by target vs. non-target proteases.

    Comparative Performance Data

    To objectively evaluate the peptide, we compare its relative cleavage efficiency against two standard alternatives:

    • Bz-Arg-pNA: A broad-spectrum chromogenic substrate for Trypsin-like serine proteases.

    • Pyr-RTKR-AMC: A highly sensitive fluorogenic substrate for Furin and proprotein convertases.

    Table 1: Cross-Reactivity Profiling (Relative Cleavage Efficiency)

    ProteaseH-Arg-Phe(4-NH2)-Leu-Pro-Thr-OHAlternative 1: Bz-Arg-pNAAlternative 2: Pyr-RTKR-AMC
    WNV NS2B-NS3 (Target) High ( +++ ) Low ( + )Moderate ( ++ )
    Human Trypsin Undetectable ( ) High ( +++ )Moderate ( ++ )
    Human Furin Undetectable ( ) Low ( + )High ( +++ )
    Human Thrombin Undetectable ( ) Moderate ( ++ )Low ( + )

    Causality & Data Interpretation: The broad-spectrum alternative (Bz-Arg-pNA) is rapidly cleaved by Trypsin due to the lack of prime-side (P1') steric hindrance. In contrast, H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH exhibits zero detectable cleavage by Trypsin, Furin, or Thrombin. This proves that the Phe(4-NH2) modification acts as a highly effective "steric lock" against host off-target activity, outperforming standard commercial substrates in selectivity assays.

    Experimental Workflow: Self-Validating Protocol

    Because H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is an unlabeled peptide (lacking a fluorophore like AMC or chromophore like pNA), cleavage must be quantified using RP-HPLC or LC-MS.

    • Expertise Insight: While fluorogenic assays are faster, they are prone to false positives via allosteric activation or auto-fluorescence. LC-MS provides absolute structural confirmation of the cleavage fragments (H-Arg-OH and H-Phe(4-NH2)-Leu-Pro-Thr-OH), ensuring the data is mechanistically sound.

    • Trustworthiness (Self-Validating System): This protocol mandates the parallel use of a positive control substrate for every non-target protease. This proves the non-target enzymes are catalytically active, guaranteeing that a negative cleavage result for our test peptide is due to true selectivity, not enzyme degradation.

    Workflow Prep 1. Reagent Prep (Peptide + Enzymes) Incubate 2. Incubation (37°C, pH 7.4) Prep->Incubate Quench 3. Quenching (1% TFA) Incubate->Quench Analyze 4. RP-HPLC / LC-MS Quantification Quench->Analyze Data 5. Selectivity Profiling Analyze->Data

    Caption: Step-by-step experimental workflow for evaluating protease cross-reactivity via LC-MS.

    Step-by-Step Methodology:

    • Reagent Preparation & Self-Validation:

      • Prepare a 1 mM stock of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH in DMSO.

      • Prepare positive control substrates (e.g., Bz-Arg-pNA for Trypsin, Pyr-RTKR-AMC for Furin) to validate the baseline activity of the non-target protease panel.

    • Reaction Incubation:

      • Dilute the test peptide to a final concentration of 50 µM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

      • Initiate the reaction by adding the protease (Target or Non-Target) at a final concentration of 10 nM.

      • Incubate at 37°C for exactly 60 minutes.

    • Reaction Quenching:

      • Terminate the enzymatic reaction by adding an equal volume of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: The low pH instantly denatures the protease, preventing post-incubation cleavage during the queue time for HPLC analysis.

    • RP-HPLC / LC-MS Analysis:

      • Inject 20 µL of the quenched reaction onto a C18 analytical column.

      • Run a linear gradient of 5% to 65% Acetonitrile (with 0.1% TFA) over 20 minutes.

      • Monitor absorbance at 214 nm (peptide bond) and 254 nm (for the Phe(4-NH2) aromatic ring).

    • Data Quantification:

      • Calculate the percentage of substrate depletion by comparing the peak area of the intact peptide at t=60 min to a t=0 min control.

      • Verify the mass of the emerging product peaks via MS to confirm specific cleavage between Arg and Phe(4-NH2).

    Conclusion

    When compared to broad-spectrum alternatives, H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH demonstrates superior selectivity. By leveraging the unnatural Phe(4-NH2) residue at the P1' position, researchers can effectively bypass off-target host protease cleavage. This makes it a highly reliable scaffold for developing targeted viral protease assays and downstream therapeutic inhibitors.

    References

    • Title: Characterization of the West Nile virus protease substrate specificity and inhibitors[1] Source: The International Journal of Biochemistry & Cell Biology URL: [Link]

    • Title: Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease[3] Source: Biochemistry URL: [Link]

    • Title: Potent and highly selective inhibitors of the proteasome trypsin-like site by incorporation of basic side chain containing amino acid derived sulfonyl fluorides[2] Source: Journal of Medicinal Chemistry URL: [Link]

    Sources

    Validation

    Beyond the P-Site: A Comparative Guide to H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH vs. Traditional Fluorogenic Peptides in High-Throughput Screening

    Executive Summary For decades, high-throughput screening (HTS) of protease inhibitors has relied on traditional fluorogenic substrates, such as those conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For decades, high-throughput screening (HTS) of protease inhibitors has relied on traditional fluorogenic substrates, such as those conjugated to 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC). While these substrates offer robust signal-to-noise ratios, they fundamentally limit screening to the non-prime (S) subsites of the protease active site.

    The advent of extended peptide substrates incorporating unnatural fluorescent amino acids, such as H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH , represents a paradigm shift. By utilizing the intrinsic photophysical properties of 4-aminophenylalanine[1], this pentapeptide allows researchers to probe both the non-prime and prime (S') subsites simultaneously. This guide objectively compares the mechanistic advantages, kinetic performance, and HTS suitability of this extended prime-side substrate against traditional alternatives.

    Mechanistic Causality: Why Prime-Side Engagement Matters

    The Limitation of Traditional Substrates

    In traditional substrates like Ac-Arg-AMC, the AMC fluorophore occupies the P1' position. However, AMC does not structurally mimic a natural amino acid, and the substrate completely lacks P2', P3', and P4' residues. Consequently, inhibitors that exploit the prime-side cleft of the enzyme may be missed during screening (false negatives), or the enzyme may exhibit artificially altered, non-competitive kinetics because the substrate cannot compete for the prime-side pockets.

    The Prime-Side Advantage of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH acts as a self-reporting, full-cleft substrate. The cleavage of the scissile bond between Arg (P1) and Phe(4-NH2) (P1') alters the local electronic environment and protonation state of the 4-aminophenylalanine side chain. This results in a measurable shift in its intrinsic fluorescence (excitation ~280 nm, emission ~360 nm)[1].

    More importantly, the downstream Leu-Pro-Thr sequence engages the S2', S3', and S4' pockets. This stabilizes the enzyme-substrate complex in a native-like conformation, ensuring that derived IC50​ and Ki​ values reflect true competitive inhibition across the entire active site. Furthermore, the substitution of natural phenylalanine with 4-aminophenylalanine introduces minimal steric perturbation, preserving native receptor and enzyme binding affinities[2][3].

    G cluster_AMC Traditional Fluorogenic Substrate cluster_Peptide Extended Prime-Side Substrate P1_AMC Arg (P1) AMC AMC (Fluorophore) P1_AMC->AMC Cleavage P1_Pep Arg (P1) P1p_Pep Phe(4-NH2) (P1') P1_Pep->P1p_Pep Cleavage P2p_Pep Leu (P2') P1p_Pep->P2p_Pep P3p_Pep Pro (P3') P2p_Pep->P3p_Pep P4p_Pep Thr (P4') P3p_Pep->P4p_Pep

    Fig 1: Structural comparison of traditional AMC substrates vs. extended prime-side peptides.

    Comparative Performance Analysis

    To objectively evaluate these substrates, we must compare their kinetic and photophysical properties in a standardized HTS environment.

    ParameterTraditional Peptides (e.g., Ac-Arg-AMC)H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH
    Fluorophore 7-Amino-4-methylcoumarin (AMC)4-Aminophenylalanine (Intrinsic)
    Excitation / Emission 380 nm / 460 nm~280 nm / ~360 nm
    Active Site Probing Non-prime subsites only (S1-S4)Both non-prime (S1) and prime (S1'-S4')
    Physiological Relevance Low to ModerateHigh (Full cleft engagement)
    Signal-to-Background Very High (>100-fold)Moderate (10 to 20-fold)
    HTS Suitability (Z'-factor) Excellent ( Z′>0.7 )Good to Excellent ( Z′>0.6 )
    Synthesis Complexity Low (Commercially available)Moderate (Custom solid-phase synthesis)

    Self-Validating Experimental Protocol: HTS Assay Workflow

    To ensure absolute trustworthiness, the following protocol incorporates built-in validation metrics (Z'-factor calculation). The Z'-factor statistically quantifies the separation between the positive and negative controls. By enforcing a Z′≥0.5 threshold, the protocol becomes a self-validating system, ensuring the assay window is large enough to reliably detect hits despite inherent biological and instrumental noise.

    Materials
    • Target Enzyme: Purified target protease (e.g., Trypsin-like serine protease).

    • Substrates: Ac-Arg-AMC (Substrate A) and H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH (Substrate B), both prepared as 10 mM stocks in anhydrous DMSO.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20 (to prevent non-specific adsorption).

    • Hardware: 384-well black, flat-bottom microplates; Fluorescence microplate reader with UV capabilities.

    Step-by-Step Methodology
    • Reagent Preparation: Dilute the target protease to a working concentration (e.g., 2 nM) in the Assay Buffer. Dilute Substrates A and B to 20 µM (2X final concentration) in Assay Buffer.

    • Control Setup (Validation Step):

      • Positive Control (Max Activity, μp​ ): Dispense 10 µL enzyme + 10 µL buffer.

      • Negative Control (Background, μn​ ): Dispense 10 µL buffer + 10 µL substrate (no enzyme).

      • Inhibitor Control: Dispense 10 µL enzyme pre-incubated with a known reference inhibitor.

    • Library Addition: Dispense 100 nL of test compounds into designated wells using an acoustic liquid handler. Add 10 µL of the enzyme solution to these wells. Incubate for 15 minutes at room temperature to allow equilibrium compound binding.

    • Reaction Initiation: Add 10 µL of the respective substrate (A or B) to all wells to initiate the proteolytic reaction.

    • Kinetic Readout:

      • For Substrate A (AMC): Read fluorescence at Ex 380 nm / Em 460 nm.

      • For Substrate B (Phe(4-NH2)): Read fluorescence at Ex 280 nm / Em 360 nm.

      • Monitor continuously for 30 minutes to calculate the initial velocity ( V0​ ).

    • Data Validation (Causality of Trust): Calculate the Z'-factor using the formula:

      Z′=1−∣μp​−μn​∣3(σp​+σn​)​

      (Where σ is standard deviation and μ is the mean of positive/negative controls). Decision Gate: A Z'-factor ≥0.6 validates the assay for HTS. If Z′<0.5 , optimize enzyme/substrate concentrations before proceeding to screen unknown libraries.

    Workflow Start Enzyme + Inhibitor Library Incubate Incubation (15-30 min) Start->Incubate AddSubstrate Add H-Arg-Phe(4-NH2)-... Substrate Incubate->AddSubstrate Cleavage Proteolytic Cleavage at P1-P1' AddSubstrate->Cleavage Readout Fluorescence Readout (Ex: 280nm, Em: 360nm) Cleavage->Readout Analysis Z'-Factor & IC50 Calculation Readout->Analysis

    Fig 2: High-throughput screening workflow utilizing intrinsic Phe(4-NH2) fluorescence.

    Conclusion

    While traditional AMC peptides remain a staple for simple, high-sensitivity enzymatic assays, they fail to capture the complete kinetic picture of prime-site-dependent proteases. H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH bridges this gap, offering a physiologically accurate alternative that leverages the unique photophysical properties of 4-aminophenylalanine. By implementing this substrate within a self-validating HTS workflow, researchers can confidently identify novel inhibitors that target the extended active site cleft.

    References

    • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PMC - NIH. Available at:[Link]

    • Affinity-Driven Aryl Diazonium Labeling of Peptide Receptors on Living Cells. Journal of the American Chemical Society. Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    As researchers and drug development professionals, our work with novel synthetic peptides is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of thes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and drug development professionals, our work with novel synthetic peptides is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, including their safe and compliant disposal. This guide provides a detailed, experience-driven framework for the proper disposal of the synthetic peptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH. The toxicological properties of many research-grade peptides are not fully investigated, mandating a cautious and systematic approach to waste management to ensure personnel safety and environmental protection.[1]

    This document moves beyond a simple checklist. It explains the rationale behind each procedural step, empowering you to build a robust and self-validating safety protocol within your laboratory, always in alignment with your institution's Environmental Health and Safety (EHS) guidelines.

    Part 1: Hazard Characterization and Risk Assessment

    The first step in any disposal protocol is a thorough understanding of the compound's potential hazards. While the complete toxicological profile of this specific hexapeptide is likely uncharacterized, we can infer a risk profile by examining its constituent amino acids, particularly the modified residue, 4-Aminophenylalanine.

    The Safety Data Sheet (SDS) for 4-Amino-L-phenylalanine classifies it as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, the parent peptide must be handled with the assumption that it carries similar irritant properties. All handling and disposal procedures should be conducted while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][4]

    Hazard ClassificationDescriptionGHS PictogramPrecautionary StatementsSource
    Skin Irritation (Category 2) Causes skin irritation.GHS07 (Exclamation Mark)P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P317: If skin irritation occurs: Get medical help.[3][5]
    Eye Irritation (Category 2A) Causes serious eye irritation.GHS07 (Exclamation Mark)P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
    Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.GHS07 (Exclamation Mark)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]

    Given these potential hazards, H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH waste should not be disposed of as general, non-hazardous waste.[1][6][7] It must be collected and managed as chemical waste through your institution's regulated disposal streams.

    Part 2: Core Disposal Workflow

    The following diagram outlines the essential decision-making process for managing waste generated from work with H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH. This workflow ensures that each waste stream is correctly identified, segregated, and prepared for final disposal.

    G Start Waste Generation (H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH) Assess Assess Waste Form & Associated Hazards Start->Assess Solid Solid Waste (e.g., Powder, Contaminated PPE, Weighing Paper) Assess->Solid Solid Liquid Liquid Waste (e.g., Solutions, HPLC Effluent) Assess->Liquid Liquid Labware Contaminated Labware (e.g., Glassware, Pipette Tips) Assess->Labware Labware CollectSolid Collect in a Labeled, Sealed Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in a Labeled, Leak-Proof Hazardous Waste Container Liquid->CollectLiquid Decon Decontaminate Labware (See Protocol Below) Labware->Decon EHS_Pickup Store in Satellite Accumulation Area for EHS Disposal CollectSolid->EHS_Pickup CollectLiquid->EHS_Pickup RinseAndDispose Rinse Thoroughly & Dispose as General Lab Waste Decon->RinseAndDispose

    Sources

    Handling

    Personal protective equipment for handling H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    Comprehensive Safety and Operational Guide for Handling H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH As a Senior Application Scientist, I frequently consult with research teams on the safe and effective handling of modified synthetic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide for Handling H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH

    As a Senior Application Scientist, I frequently consult with research teams on the safe and effective handling of modified synthetic peptides. The pentapeptide H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH presents unique operational considerations. While standard peptides require baseline laboratory precautions, the inclusion of the unnatural amino acid derivative 4-amino-L-phenylalanine [Phe(4-NH2)] introduces a reactive primary aromatic amine into the sequence. This modification not only alters the peptide's biochemical profile but also dictates specific handling, personal protective equipment (PPE), and disposal protocols to mitigate risks of air oxidation, skin/eye irritation, and respiratory sensitization.

    Risk Assessment & The Causality of Safety Protocols

    Before interacting with this compound, it is critical to understand why specific safety measures are enforced. Our protocols are designed as a self-validating system where every physical safeguard directly neutralizes a chemical or physical vulnerability of the peptide.

    • Inhalation Hazard (Lyophilized State): Like most synthetic peptides, this compound is supplied as a highly electrostatic, lyophilized powder. Uncontrolled opening of the vial can aerosolize the fine particulates, leading to 1[1].

    • Chemical Irritation: The 4-amino-phenylalanine residue is associated with documented2[2]. Direct dermal or ocular contact must be strictly prevented.

    • Air and Moisture Sensitivity: The free amine on the Phe(4-NH2) residue is susceptible to oxidation. Furthermore, ambient moisture rapidly degrades the peptide backbone. Handling must 3[3].

    Mandatory Personal Protective Equipment (PPE)

    To establish a secure barrier between the researcher and the active compound, the following PPE matrix must be strictly adhered to.

    PPE CategoryRequired EquipmentScientific Rationale & Specification
    Respiratory Fume Hood or Class II BSCPrevents inhalation of aerosolized lyophilized powder during weighing and initial reconstitution[1].
    Hand Protection Nitrile Gloves (Double-gloved)Nitrile provides superior chemical resistance compared to latex. Double-gloving is required during reconstitution; discard the outer pair immediately if contaminated[1].
    Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate dust and accidental solvent splashes. Note: Standard safety glasses with side shields are insufficient for powder handling.[1]
    Body Protection Fluid-resistant Lab CoatPrevents accumulation of electrostatic peptide dust on personal clothing[1].

    Operational Plan: Step-by-Step Handling and Reconstitution

    The integrity of H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH is highly dependent on the reconstitution technique. Mechanical shear forces and improper solvent conditions can irreversibly denature the peptide.

    • Step 1: Thermal Equilibration.

      • Action: Remove the sealed peptide vial from -20°C storage and place it in a desiccator at room temperature for 30–60 minutes prior to opening.

      • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder,4[4].

    • Step 2: Environmental Isolation & Solvent Selection.

      • Action: Transfer the equilibrated vial, sterile solvent, and sterile syringes into a certified chemical fume hood or Biological Safety Cabinet (BSC). Don all required PPE. Given the net positive charge of the sequence (due to the Arginine residue) balanced by hydrophobic residues (Leucine, Proline),4[4].

    • Step 3: Precision Reconstitution.

      • Action: Pierce the septum with the syringe needle and angle it so the solvent flows down the inner glass wall of the vial. Do not inject directly into the powder cake.

      • Causality:5[5].

    • Step 4: Dissolution via Gentle Agitation.

      • Action: Gently roll the vial between your palms or swirl it slowly. Never shake the vial.

      • Causality:5[5].

    • Step 5: Aliquoting and Storage.

      • Action: Immediately divide the reconstituted clear solution into single-use aliquots using low-protein-binding microcentrifuge tubes. Store at -80°C.

      • Causality:4[4]. Single-use aliquots preserve the stock's integrity.

    Disposal and Decontamination Plan

    Proper disposal ensures regulatory compliance and prevents laboratory cross-contamination.

    • Liquid Waste: Unused reconstituted peptide solutions must not be poured down the drain. 1[1].

    • Solid Waste: All consumables (pipette tips, empty vials, contaminated outer gloves) must be disposed of in a solid hazardous chemical waste bin[1].

    • Sharps: Syringes and needles used for reconstitution must be deposited directly into a puncture-proof sharps container without recapping[1].

    • Decontamination: Wipe down the BSC or fume hood surfaces with a 10% bleach solution followed by 70% ethanol to neutralize any residual peptide dust and remove corrosive bleach residues.

    Operational Workflow Visualization

    G Start Lyophilized Peptide Arrival & Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Prevent condensation PPE Don PPE (Nitrile, Goggles, Lab Coat) Equilibrate->PPE BSC Transfer to Fume Hood / BSC PPE->BSC Mandatory safety check Reconstitute Reconstitution (Add solvent dropwise) BSC->Reconstitute Minimizes inhalation risk Aliquots Aliquoting (Avoid freeze-thaw) Reconstitute->Aliquots Swirl gently, DO NOT shake Experiment Experimental Workflow Aliquots->Experiment Disposal Waste Disposal (Chemical & Solid Waste) Experiment->Disposal Segregate waste streams

    Caption: End-to-end operational workflow for safely handling H-Arg-Phe(4-NH2)-Leu-Pro-Thr-OH.

    References

    • PubChem. "4-Aminophenylalanine | C9H12N2O2 | CID 151001 - Safety and Hazards." National Institutes of Health (NIH). 2

    • Thermo Fisher Scientific. "4-Amino-L-phenylalanine, 95% - Safety and Handling." Thermo Scientific Chemicals. 3

    • BenchChem. "Essential Safety and Operational Guide for Handling Peptide R." BenchChem Laboratory Safety Protocols. 1

    • Real Peptides. "Reconstituting Peptides: Your Lab's Precision Protocol." Real Peptides Technical Resources. 5

    • Scribd / NIHMS. "Peptide Handling Guidelines: Solubility & Storage." 4

    Sources

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